CAY 10434
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-(4-imidazol-1-ylphenoxy)-N,N-dimethylhexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-19(2)12-5-3-4-6-14-21-17-9-7-16(8-10-17)20-13-11-18-15-20/h7-11,13,15H,3-6,12,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFQJYUSSPRJIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCCCOC1=CC=C(C=C1)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to CAY10434: A Selective Inhibitor of Cytochrome P450 4A11
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cytochrome P450 4A11 (CYP4A11) is a critical enzyme in the metabolism of arachidonic acid, catalyzing its ω-hydroxylation to form 20-hydroxyeicosatetraenoic acid (20-HETE).[1][2] 20-HETE is a potent bioactive lipid mediator implicated in the regulation of vascular tone, renal function, and inflammation.[3][4][5] Dysregulation of the CYP4A11/20-HETE pathway is associated with several cardiovascular and metabolic diseases, including hypertension, stroke, and nonalcoholic fatty liver disease (NAFLD).[2][6][7] Consequently, selective inhibitors of CYP4A11 are invaluable tools for elucidating the physiological and pathological roles of 20-HETE and represent potential therapeutic agents. CAY10434 has emerged as a potent and selective inhibitor of CYP4A11, making it a crucial chemical probe for researchers in the field.[8] This document provides a comprehensive technical overview of CAY10434, including its inhibitory profile, relevant experimental protocols, and its impact on cellular signaling pathways.
Introduction to CYP4A11 and 20-HETE
CYP4A11 is a member of the cytochrome P450 superfamily, primarily expressed in the human liver and kidney.[2][9] Its main function is the ω-hydroxylation of fatty acids, with arachidonic acid being a key substrate.[2] The product, 20-HETE, is a powerful vasoconstrictor that contributes to the myogenic response in renal and cerebral arterioles.[3] Its production is modulated by various factors, including angiotensin II and nitric oxide.[3][10]
The biological activities of 20-HETE are extensive and context-dependent:
-
Vascular Function: It causes vasoconstriction by depolarizing vascular smooth muscle cells through the inhibition of Ca2+-activated K+-channels.[3] It is also linked to endothelial dysfunction by promoting the uncoupling of endothelial nitric oxide synthase (eNOS) and increasing superoxide (B77818) production.[10][11]
-
Renal Function: In the kidney, 20-HETE plays a dual role. It inhibits sodium reabsorption in the proximal tubule and the thick ascending loop of Henle, which can contribute to lowering blood pressure.[7][10]
-
Pathophysiology: Elevated levels of 20-HETE are associated with hypertension, ischemic stroke, and cardiac ischemia-reperfusion injury.[3][10] It also stimulates mitogenic and angiogenic responses, potentially contributing to vascular remodeling and tumor growth.[3][4]
Given the complex role of the CYP4A11/20-HETE axis, selective inhibitors are essential for dissecting its contributions to health and disease.
CAY10434: A Potent and Selective CYP4A11 Inhibitor
CAY10434 (6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine) is a small molecule inhibitor designed for high potency and selectivity against 20-HETE synthase.[8]
Chemical Properties
| Property | Value | Reference |
| CAS Number | 769917-29-5 | [8] |
| Molecular Formula | C₁₇H₂₅N₃O | [8] |
| Molecular Weight | 287.4 g/mol | [8] |
| Formal Name | 6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine | [8] |
Quantitative Inhibitory Profile
The efficacy of CAY10434 is defined by its low nanomolar inhibition of CYP4A11 and significantly lower potency against other major CYP isoforms. This selectivity is critical for ensuring that its biological effects can be confidently attributed to the inhibition of 20-HETE synthesis.
| Enzyme Target | IC₅₀ Value | Selectivity vs. Other CYPs | Assay System | Reference |
| CYP4A11 | 8.8 nM | - | Human Renal Microsomes | [8] |
| CYP1A, 1C, 3A | ~1.76 µM (estimated) | ~200-fold less potent than vs. CYP4A11 | Not Specified | [8][12] |
Note: The IC₅₀ for other CYP isoforms is estimated based on the reported ~200-fold lower potency.
Mechanism of Action and Signaling Pathways
CAY10434 acts as a direct inhibitor of the CYP4A11 enzyme, preventing the conversion of arachidonic acid to 20-HETE. This reduction in 20-HETE levels subsequently modulates downstream signaling cascades. The diagram below illustrates the central role of CYP4A11 in producing 20-HETE and the subsequent pathological effects, which are blocked by CAY10434.
Experimental Protocols
Accurate assessment of CYP4A11 inhibition is crucial for screening and characterizing potential inhibitors like CAY10434. The following is a representative protocol for an in vitro CYP4A11 inhibition assay using human liver microsomes and LC-MS/MS analysis.
In Vitro CYP4A11 Inhibition Assay (IC₅₀ Determination)
This protocol is based on standard methodologies for CYP inhibition assays.[13][14][15]
1. Materials and Reagents:
-
Pooled Human Liver Microsomes (HLM)
-
CAY10434 (or other test compound)
-
Arachidonic Acid (Substrate)
-
NADPH regenerating system (Cofactor)
-
Potassium Phosphate (B84403) Buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) with 0.1% Formic Acid (Stopping Solution)
-
Internal Standard (e.g., 20-HETE-d6)
-
96-well plates, incubator, LC-MS/MS system
2. Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of CAY10434 in a suitable solvent (e.g., DMSO) to achieve final concentrations ranging from 0.1 nM to 10 µM. The final solvent concentration in the incubation should be ≤0.5%.
-
Prepare a working solution of arachidonic acid in the phosphate buffer. The concentration should be at or near the Km value for CYP4A11 if known.
-
Prepare the HLM suspension in phosphate buffer to a final protein concentration of 0.1-0.2 mg/mL.
-
-
Incubation:
-
Add the HLM suspension, phosphate buffer, and the CAY10434 dilution (or vehicle control) to each well of the 96-well plate.
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature and allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate and the NADPH regenerating system.
-
-
Reaction Termination:
-
After a fixed incubation time (e.g., 15-30 minutes, determined from linearity experiments), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Centrifuge the plate at 4,000 rpm for 15 minutes at 4°C to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the formation of 20-HETE. Use a suitable C18 column and a gradient elution method.
-
Monitor the specific mass transitions for 20-HETE and the internal standard using multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the percentage of CYP4A11 activity remaining at each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
The workflow for this experimental procedure is visualized below.
Conclusion and Future Directions
CAY10434 is a highly potent and selective inhibitor of CYP4A11, making it an indispensable research tool. Its ability to specifically block the production of 20-HETE allows for precise investigation into the function of this important signaling molecule in various physiological and disease contexts. The data and protocols presented in this guide offer a framework for utilizing CAY10434 in preclinical research. Future studies employing CAY10434 in relevant in vivo models of hypertension, stroke, or liver disease will be critical for validating the therapeutic potential of targeting the CYP4A11/20-HETE pathway. Furthermore, detailed structural studies of CAY10434 bound to CYP4A11 could inform the design of next-generation inhibitors with improved pharmacokinetic and pharmacodynamic properties.
References
- 1. medsciencegroup.com [medsciencegroup.com]
- 2. CYP4A11 - Wikipedia [en.wikipedia.org]
- 3. Role of 20-hydroxyeicosatetraenoic acid (20-HETE) in vascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 20-HETE in the regulation of vascular and cardiac function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Roles of 20-HETE on physiologic and pathologic regulation in organism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. mdpi.com [mdpi.com]
- 8. caymanchem.com [caymanchem.com]
- 9. genecards.org [genecards.org]
- 10. ahajournals.org [ahajournals.org]
- 11. 20-HETE – Hypertension and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. interpriseusa.com [interpriseusa.com]
- 13. bioivt.com [bioivt.com]
- 14. researchgate.net [researchgate.net]
- 15. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CAY10434 in 20-HETE Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Hydroxyeicosatetraenoic acid (20-HETE), a key metabolite of arachidonic acid, plays a critical role in the regulation of vascular tone and renal function. Its synthesis is primarily catalyzed by cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F subfamilies. Dysregulation of 20-HETE production has been implicated in the pathophysiology of various diseases, including hypertension, stroke, and cancer, making the enzymes responsible for its synthesis attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of CAY10434, a potent and selective inhibitor of 20-HETE synthesis, and its role as a crucial tool in investigating the physiological and pathological functions of this important signaling molecule.
20-HETE Synthesis Pathway
Arachidonic acid, released from the cell membrane by phospholipase A₂, is metabolized by CYP ω-hydroxylases to produce 20-HETE. In humans, the primary enzymes responsible for this conversion are CYP4A11 and CYP4F2.[1] This pathway is a critical component of the eicosanoid signaling cascade, which regulates a wide array of biological processes.
CAY10434: A Selective Inhibitor of 20-HETE Synthase
CAY10434 is a potent and selective inhibitor of 20-HETE synthase, with a primary focus on the human CYP4A11 enzyme. Its high affinity and selectivity make it an invaluable tool for elucidating the specific roles of 20-HETE in complex biological systems.
Quantitative Data on CAY10434 Inhibition
The inhibitory activity of CAY10434 has been quantified against various cytochrome P450 isoforms. This data highlights its selectivity for the 20-HETE producing enzyme CYP4A11.
| Enzyme Target | IC50 Value | Notes |
| Human CYP4A11 | 8.8 nM | Tested in human renal microsomes. |
| Other CYP450 Isoforms (1A, 1C, 3A) | ~1.76 µM | CAY10434 is nearly 200 times less potent as an inhibitor of these isoforms. |
Experimental Protocols
The following are generalized protocols for the use of CAY10434 in experimental settings. It is crucial to optimize these protocols for specific cell types, animal models, and experimental conditions.
In Vitro 20-HETE Synthesis Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of CAY10434 on 20-HETE production in a microsomal preparation.
Materials:
-
Human renal or liver microsomes
-
Arachidonic acid (substrate)
-
NADPH (cofactor)
-
CAY10434
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
LC-MS/MS system for 20-HETE quantification
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of CAY10434 in ethanol (B145695).
-
Prepare working solutions of CAY10434 by diluting the stock solution in the assay buffer to achieve a range of desired concentrations.
-
Prepare a solution of arachidonic acid in a suitable solvent (e.g., ethanol) and then dilute in the assay buffer.
-
Prepare a solution of NADPH in the assay buffer.
-
-
Incubation:
-
In a microcentrifuge tube, combine the microsomal protein, CAY10434 (or vehicle control), and arachidonic acid in the assay buffer.
-
Pre-incubate the mixture at 37°C for a designated time (e.g., 5 minutes).
-
Initiate the reaction by adding NADPH.
-
Incubate at 37°C for a specific duration (e.g., 15-30 minutes).
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding a quenching solution (e.g., a mixture of acetonitrile (B52724) and acetic acid).
-
Vortex and centrifuge to pellet the protein.
-
Collect the supernatant for analysis.
-
-
Quantification:
-
Analyze the supernatant for 20-HETE levels using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of 20-HETE formation at each CAY10434 concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the CAY10434 concentration and fitting the data to a suitable dose-response curve.
-
Cell Culture Experiments
This protocol provides a general guideline for treating cultured cells with CAY10434 to investigate the cellular functions of 20-HETE.
Materials:
-
Cultured cells of interest (e.g., vascular smooth muscle cells, endothelial cells)
-
Appropriate cell culture medium and supplements
-
CAY10434
-
Vehicle (e.g., ethanol or DMSO, ensuring the final concentration in the culture medium is non-toxic to the cells)
Procedure:
-
Cell Seeding:
-
Seed the cells in appropriate culture vessels (e.g., plates, flasks) at a density that will allow for optimal growth during the experiment.
-
Allow the cells to adhere and enter a logarithmic growth phase.
-
-
Treatment:
-
Prepare a stock solution of CAY10434 in a suitable solvent.
-
Dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.
-
Remove the existing medium from the cells and replace it with the medium containing CAY10434 or vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired period, depending on the specific biological question being addressed.
-
-
Downstream Analysis:
-
Following treatment, cells can be harvested for various downstream analyses, such as:
-
Western blotting to assess protein expression and signaling pathway activation.
-
Quantitative PCR to measure gene expression.
-
Cell proliferation or migration assays.
-
Measurement of intracellular calcium levels.
-
-
In Vivo Animal Studies
This protocol provides a general framework for the administration of CAY10434 to animal models. All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use.
Materials:
-
Animal model (e.g., rats, mice)
-
CAY10434
-
Appropriate vehicle for in vivo administration (e.g., saline, polyethylene (B3416737) glycol, corn oil). The choice of vehicle will depend on the solubility of CAY10434 and the route of administration.
Procedure:
-
Dose and Vehicle Preparation:
-
Determine the appropriate dose of CAY10434 based on previous studies or pilot experiments.
-
Prepare the dosing solution by dissolving or suspending CAY10434 in the chosen vehicle. Ensure the solution is homogenous.
-
-
Administration:
-
Administer CAY10434 to the animals via the chosen route (e.g., oral gavage, intraperitoneal injection, intravenous injection). The route of administration will depend on the experimental design and the desired pharmacokinetic profile.
-
Administer the vehicle alone to a control group of animals.
-
-
Monitoring and Sample Collection:
-
Monitor the animals for any adverse effects throughout the study.
-
At the end of the study, collect tissues or blood samples for analysis of 20-HETE levels, target engagement, and other relevant biomarkers.
-
Signaling Pathways and Logical Relationships
The inhibition of 20-HETE synthesis by CAY10434 can be used to dissect its role in various signaling pathways. For instance, in vascular smooth muscle cells, 20-HETE is known to be involved in signaling cascades that lead to vasoconstriction.
Experimental Workflow for Investigating CAY10434's Effect on Cell Proliferation
Conclusion
CAY10434 is a powerful and selective pharmacological tool for investigating the multifaceted roles of 20-HETE in health and disease. Its ability to specifically inhibit CYP4A11-mediated 20-HETE synthesis allows researchers to dissect the specific contributions of this eicosanoid in various physiological and pathological processes. The data and protocols presented in this guide are intended to serve as a valuable resource for scientists in academia and industry who are working to unravel the complexities of the arachidonic acid cascade and to develop novel therapeutic strategies targeting 20-HETE signaling. As with any experimental tool, careful planning, optimization, and appropriate controls are essential for obtaining robust and reproducible results.
References
CAY10434: An In-depth Technical Guide on its Indirect Modulation of Angiotensin II Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of CAY10434 and its significant, albeit indirect, effects on the angiotensin II (Ang II) signaling pathway. While not a direct ligand for angiotensin receptors, CAY10434, a potent and selective inhibitor of CYP4A hydroxylase, modulates a critical downstream effector of Ang II signaling, the 20-hydroxyeicosatetraenoic acid (20-HETE) pathway. This guide will delve into the intricate crosstalk between the renin-angiotensin system (RAS) and the CYP4A/20-HETE system, presenting CAY10434 as a tool to dissect these interactions and as a potential therapeutic agent. We will explore the canonical and non-canonical Ang II signaling pathways, detail relevant experimental protocols for their investigation, and provide quantitative data for CAY10434 and key components of these pathways.
Introduction to Angiotensin II Signaling
The renin-angiotensin system (RAS) is a pivotal regulator of cardiovascular homeostasis, with its primary effector, angiotensin II (Ang II), exerting a wide range of physiological effects. Ang II mediates its actions primarily through two G protein-coupled receptors (GPCRs): the Ang II type 1 receptor (AT1R) and the Ang II type 2 receptor (AT2R).
-
AT1 Receptor Signaling: The AT1R is responsible for the majority of the well-characterized physiological actions of Ang II, including vasoconstriction, aldosterone (B195564) secretion, sodium and water retention, and cellular growth and proliferation.[1] Activation of the AT1R initiates a cascade of intracellular signaling events.
-
G Protein-Dependent Signaling: Canonically, the AT1R couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This pathway is central to the vasoconstrictor effects of Ang II.[2] The AT1R can also couple to other G proteins, such as Gi/o and G12/13, leading to the inhibition of adenylyl cyclase and activation of Rho GTPases, respectively.
-
β-Arrestin-Dependent Signaling (Biased Agonism): Beyond G protein-mediated signaling, the AT1R can also signal through β-arrestins.[3] Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This recruitment not only desensitizes G protein signaling and promotes receptor internalization but also initiates a distinct wave of G protein-independent signaling. This phenomenon, known as "biased agonism," allows for the selective activation of either G protein-dependent or β-arrestin-dependent pathways by different ligands.[4] β-arrestin-mediated signaling at the AT1R has been implicated in both cardioprotective and pathological responses.[5][6]
-
-
AT2 Receptor Signaling: The functions of the AT2R are generally considered to be counter-regulatory to those of the AT1R.[1] Activation of the AT2R is associated with vasodilation, anti-proliferative effects, and apoptosis.[7]
The CYP4A/20-HETE Pathway: A Key Modulator of Vascular Tone
Cytochrome P450 4A (CYP4A) enzymes are responsible for the ω-hydroxylation of arachidonic acid to produce 20-hydroxyeicosatetraenoic acid (20-HETE).[8] 20-HETE is a potent vasoconstrictor and plays a crucial role in the regulation of vascular tone and renal function.[8][9] It exerts its effects through various mechanisms, including the inhibition of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, leading to membrane depolarization and calcium influx.[8]
Crosstalk between Angiotensin II and 20-HETE Signaling
A significant body of evidence points towards a complex and synergistic relationship between the RAS and the CYP4A/20-HETE pathway, contributing to the pathogenesis of hypertension and other cardiovascular diseases.
-
Ang II Stimulates 20-HETE Production: Angiotensin II, acting through the AT1R, has been shown to upregulate the expression and activity of CYP4A enzymes, leading to increased production of 20-HETE.[10] This suggests that 20-HETE is a critical downstream mediator of the pressor effects of Ang II.
-
20-HETE Potentiates Ang II-Induced Vasoconstriction: 20-HETE enhances the vasoconstrictor response to Angiotensin II, indicating a positive feedback loop.[9]
-
20-HETE Influences the Renin-Angiotensin System: Research has revealed that 20-HETE can increase the expression of angiotensin-converting enzyme (ACE), the enzyme responsible for the conversion of angiotensin I to the active Angiotensin II.[11] This creates a feed-forward mechanism where Ang II stimulates 20-HETE, which in turn can lead to increased Ang II levels.[8][12]
-
Inhibition of 20-HETE Attenuates Ang II-Dependent Hypertension: Pharmacological inhibition of 20-HETE synthesis has been demonstrated to reduce blood pressure in models of Angiotensin II-dependent hypertension, further solidifying the importance of this pathway in mediating the hypertensive effects of Ang II.[13][14]
CAY10434: A Selective CYP4A Inhibitor
CAY10434 is a potent and selective inhibitor of CYP4A hydroxylase. Its primary mechanism of action is the blockade of 20-HETE synthesis. Given the intricate crosstalk between 20-HETE and Angiotensin II, CAY10434 serves as a valuable pharmacological tool to investigate the contribution of the CYP4A/20-HETE pathway to the overall physiological and pathophysiological effects of Angiotensin II.
Quantitative Data
| Compound | Parameter | Value | Species/System | Reference |
| CAY10434 | IC50 (CYP4A hydroxylase) | 8.8 nM | Human kidney microsomes | |
| Angiotensin II | Emax (contractile process) | 6764 mg (in the presence of CAY10434) | Not specified |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of Angiotensin II signaling and its modulation by compounds like CAY10434.
Angiotensin II Type 1 Receptor (AT1R) Binding Assay
Objective: To determine the binding affinity of a test compound for the AT1R.
Materials:
-
Cell membranes prepared from cells expressing the AT1R.
-
Radioligand: [125I]-[Sar1,Ile8]Angiotensin II.
-
Non-labeled competitor: Angiotensin II or a known AT1R antagonist (e.g., Losartan).
-
Test compound (e.g., CAY10434).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare reaction tubes containing assay buffer, the radioligand at a fixed concentration (typically at its Kd), and either buffer (for total binding), a saturating concentration of non-labeled competitor (for non-specific binding), or increasing concentrations of the test compound.
-
Add the cell membrane preparation to each tube.
-
Incubate the tubes at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competitive binding, plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
G Protein Activation Assay (GTPγS Binding Assay)
Objective: To measure the ability of a ligand to activate G proteins coupled to the AT1R.
Materials:
-
Cell membranes expressing the AT1R.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Test compound (e.g., CAY10434) and Angiotensin II.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated).
Procedure:
-
Pre-incubate cell membranes with the test compound or vehicle for 15 minutes at 30°C.
-
Add GDP to the membrane suspension.
-
Initiate the binding reaction by adding [35S]GTPγS.
-
Incubate for 30-60 minutes at 30°C.
-
Add SPA beads and incubate for a further 30 minutes at room temperature.
-
Centrifuge the plate to pellet the beads.
-
Measure the radioactivity using a suitable microplate scintillation counter.
Data Analysis:
-
Plot the [35S]GTPγS binding (in cpm) against the logarithm of the agonist concentration.
-
Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect) from the dose-response curve.
β-Arrestin Recruitment Assay
Objective: To quantify the recruitment of β-arrestin to the AT1R upon ligand stimulation.
Materials:
-
A cell line co-expressing the AT1R fused to a reporter fragment (e.g., a fragment of β-galactosidase or a luciferase) and β-arrestin fused to the complementary reporter fragment.
-
Cell culture medium and reagents.
-
Test compound (e.g., CAY10434) and Angiotensin II.
-
Substrate for the reporter enzyme.
-
A luminometer or plate reader capable of detecting the reporter signal.
Procedure:
-
Plate the cells in a multi-well plate and allow them to attach overnight.
-
Replace the culture medium with assay buffer.
-
Add increasing concentrations of the test compound or a reference agonist (Angiotensin II).
-
Incubate the plate for a predetermined time (e.g., 60-90 minutes) at 37°C.
-
Add the reporter enzyme substrate according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
Data Analysis:
-
Plot the reporter signal against the logarithm of the agonist concentration.
-
Determine the EC50 and Emax from the resulting dose-response curve to quantify the potency and efficacy of the ligand in recruiting β-arrestin.
Visualizations
Caption: Canonical G protein-dependent and β-arrestin-dependent signaling pathways activated by the Angiotensin II Type 1 Receptor.
Caption: Mechanism of action of CAY10434 in the context of Angiotensin II signaling, highlighting the inhibition of the 20-HETE pathway.
Caption: Simplified workflows for key experimental assays used to characterize compounds targeting GPCR signaling pathways.
Conclusion
CAY10434, through its potent inhibition of the CYP4A/20-HETE pathway, represents a critical tool for elucidating the complex interplay between the renin-angiotensin system and arachidonic acid metabolism in the regulation of cardiovascular function. While not a direct modulator of the AT1R, its ability to attenuate a key downstream effector pathway of Angiotensin II signaling highlights the therapeutic potential of targeting the 20-HETE axis in cardiovascular diseases such as hypertension. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to further explore the nuanced effects of CAY10434 and similar compounds on the intricate network of Angiotensin II signaling.
References
- 1. Khan Academy [khanacademy.org]
- 2. Angiotensin II-Induced Vasoconstriction via Rho Kinase Activation in Pressure-Overloaded Rat Thoracic Aortas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High blood pressure reduction reverses angiotensin II type 2 receptor-mediated vasoconstriction into vasodilation in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Implications of cytochrome P450 interactions when prescribing medication for hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Angiotensin II-induced vasodilation via type 2 receptor: role of bradykinin and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 20-HETE and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Angiotensin II upregulates CYP4A isoform expression in the rat kidney through angiotensin II type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 20-HETE Activates the Transcription of Angiotensin-Converting Enzyme via Nuclear Factor-κB Translocation and Promoter Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 20-HETE & Angiotensin – A Positive Feedback System to Cause Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CYTOCHROME P450 1B1 CONTRIBUTES TO ANGIOTENSIN II-INDUCED HYPERTENSION AND ASSOCIATED PATHOPHYSIOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of chronic cytochrome P-450 inhibition on the course of hypertension and end-organ damage in Ren-2 transgenic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. interpriseusa.com [interpriseusa.com]
- 14. biocat.com [biocat.com]
CAY 10434: A Technical Guide to a Selective CYP4A11 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY 10434 is a potent and selective inhibitor of the cytochrome P450 enzyme CYP4A11, which functions as a 20-hydroxyeicosatetraenoic acid (20-HETE) synthase. By blocking the production of 20-HETE, a key signaling molecule in the arachidonic acid cascade, this compound serves as a critical tool for investigating the physiological and pathological roles of this pathway. This document provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of this compound.
Chemical Properties
This compound is a small molecule with well-defined chemical characteristics. Its identification and key properties are summarized in the table below.
| Property | Value |
| CAS Number | 769917-29-5 |
| Formal Name | N-(4-(1H-Imidazol-1-yl)phenyl)-6-(dimethylamino)hexanamide |
| Molecular Formula | C₁₇H₂₅N₃O |
| Molecular Weight | 287.4 g/mol |
| Physical State | A solution in ethanol (B145695) |
| Purity | ≥98% |
| Storage | -20°C |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects through the selective inhibition of CYP4A11, an enzyme primarily responsible for the ω-hydroxylation of arachidonic acid to form 20-HETE.[1][2] 20-HETE is a significant metabolite in the vasculature and kidneys, where it is synthesized by cytochrome P450 enzymes of the 4A family.[1]
The signaling cascade begins with the release of arachidonic acid from the cell membrane. CYP4A11 then metabolizes arachidonic acid into 20-HETE. 20-HETE is a potent vasoconstrictor and plays a role in the regulation of vascular tone and blood pressure. This compound's inhibitory action on CYP4A11 blocks this conversion, leading to a reduction in 20-HETE levels and its downstream effects.
Experimental Protocols
Determination of IC₅₀ for CYP4A11 Inhibition
The half-maximal inhibitory concentration (IC₅₀) of this compound against CYP4A11 can be determined using an in vitro assay with human liver microsomes, which are a source of the enzyme.
Materials:
-
This compound
-
Human liver microsomes
-
Arachidonic acid (substrate)
-
NADPH regenerating system (cofactor)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare serial dilutions of this compound to achieve a range of final concentrations for the assay.
-
Prepare a working solution of arachidonic acid in an appropriate solvent.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, combine the human liver microsomes, potassium phosphate buffer, and the desired concentration of this compound or vehicle control.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with shaking for a predetermined time (e.g., 15-30 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding a volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the amount of 20-HETE produced.
-
The LC-MS/MS system should be optimized for the detection and quantification of 20-HETE and the internal standard.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable sigmoidal dose-response curve.
-
Conclusion
This compound is an invaluable pharmacological tool for the study of the arachidonic acid metabolic pathway. Its high selectivity for CYP4A11 allows for targeted investigation into the roles of 20-HETE in various physiological and disease states. The information and protocols provided in this guide are intended to support researchers in the effective application of this compound in their experimental designs.
References
An In-Depth Technical Guide to Utilizing CAY10434 for the Study of Cytochrome P450 Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10434 is a potent and selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase, specifically targeting the cytochrome P450 (CYP) 4A11 (CYP4A11) enzyme. This technical guide provides a comprehensive overview of CAY10434, its mechanism of action, and its application in studying CYP-mediated arachidonic acid metabolism. Detailed experimental protocols, quantitative data on its inhibitory activity and selectivity, and visualizations of the relevant signaling pathways are presented to facilitate its effective use in research and drug development.
Introduction to CAY10434 and the Cytochrome P450 4A Family
The cytochrome P450 superfamily of enzymes plays a crucial role in the metabolism of a wide array of endogenous and exogenous compounds, including the metabolism of arachidonic acid to biologically active eicosanoids. One of the key pathways in arachidonic acid metabolism is its conversion to 20-HETE, a reaction primarily catalyzed by enzymes of the CYP4A and CYP4F families. In humans, CYP4A11 is a major enzyme responsible for 20-HETE synthesis in tissues such as the kidney and vasculature.
20-HETE is a significant signaling molecule involved in the regulation of vascular tone, inflammation, and angiogenesis. Dysregulation of 20-HETE production has been implicated in the pathophysiology of hypertension, stroke, and cancer. Therefore, selective inhibitors of 20-HETE synthesis are invaluable tools for elucidating the physiological and pathological roles of this eicosanoid and for the development of novel therapeutics.
CAY10434, an imidazole (B134444) derivative, has emerged as a highly potent and selective inhibitor of CYP4A11. Its ability to specifically block the production of 20-HETE allows researchers to dissect the downstream signaling events and functional consequences of this pathway.
Mechanism of Action of CAY10434
CAY10434 acts as a competitive inhibitor of the CYP4A11 enzyme. It binds to the active site of the enzyme, thereby preventing the binding of the natural substrate, arachidonic acid. This inhibition specifically blocks the ω-hydroxylation of arachidonic acid, the key step in the formation of 20-HETE. The high selectivity of CAY10434 for CYP4A11 over other CYP isoforms makes it a superior tool for targeted studies of the 20-HETE pathway.
Quantitative Data: Inhibitory Potency and Selectivity
The efficacy and selectivity of CAY10434 have been quantified in various in vitro assays. The following tables summarize the key quantitative data for CAY10434.
Table 1: Inhibitory Potency of CAY10434 against 20-HETE Synthase
| Enzyme Source | IC₅₀ (nM) | Reference |
| Human Renal Microsomes | 8.8 | [1] |
Table 2: Selectivity Profile of CAY10434 against Various Human CYP Isoforms
| CYP Isoform | Inhibition | Note |
| CYP1A | ~200-fold less potent than against CYP4A11 | Qualitative data |
| CYP1C | ~200-fold less potent than against CYP4A11 | Qualitative data |
| CYP3A | ~200-fold less potent than against CYP4A11 | Qualitative data |
| CYP2D6 | Mentioned in the context of other imidazole derivatives, specific data for CAY10434 is not available in the provided search results. |
Further studies are required to determine the precise IC₅₀ values for a broader range of CYP isoforms.
Experimental Protocols
The following protocols provide a general framework for utilizing CAY10434 in in vitro experiments to study CYP4A11 inhibition and its effects on cellular processes.
In Vitro CYP4A11 Inhibition Assay using Human Liver or Renal Microsomes
This assay determines the inhibitory potential of CAY10434 on 20-HETE formation in a system containing the native enzyme.
Materials:
-
Human liver or renal microsomes
-
CAY10434
-
Arachidonic acid (substrate)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Methanol (B129727) or other suitable organic solvent for dissolving CAY10434
-
LC-MS/MS system for 20-HETE quantification
Procedure:
-
Prepare a stock solution of CAY10434 in a suitable organic solvent (e.g., methanol or DMSO).
-
Prepare working solutions of CAY10434 by diluting the stock solution in the assay buffer.
-
In a microcentrifuge tube, combine the human liver or renal microsomes, the NADPH regenerating system, and the potassium phosphate buffer.
-
Add varying concentrations of CAY10434 or vehicle control to the reaction mixture.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubate the reaction at 37°C for a specific duration (e.g., 15-30 minutes).
-
Terminate the reaction by adding a quenching solution (e.g., a mixture of acetonitrile (B52724) and formic acid).
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the quantification of 20-HETE using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each concentration of CAY10434 and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based Assay to Study the Effects of CAY10434 on Downstream Signaling
This protocol outlines a general method to investigate the impact of inhibiting 20-HETE synthesis on cellular signaling pathways in a relevant cell line (e.g., vascular smooth muscle cells, endothelial cells).
Materials:
-
A suitable cell line expressing CYP4A11
-
Cell culture medium and supplements
-
CAY10434
-
Stimulus (e.g., angiotensin II, endothelin-1) to induce 20-HETE production
-
Lysis buffer for protein extraction
-
Antibodies for Western blot analysis (e.g., phospho-EGFR, phospho-MAPK, phospho-Akt, NF-κB)
-
Reagents for Western blotting
Procedure:
-
Culture the cells to the desired confluency in multi-well plates.
-
Treat the cells with various concentrations of CAY10434 or vehicle control for a predetermined pre-incubation period.
-
Stimulate the cells with an appropriate agonist to induce the 20-HETE pathway.
-
After the desired stimulation time, wash the cells with ice-cold PBS and lyse them to extract total protein.
-
Determine the protein concentration of each lysate.
-
Perform Western blot analysis to detect the phosphorylation status or expression levels of key signaling proteins in the pathways of interest.
-
Quantify the band intensities and normalize to a loading control to determine the effect of CAY10434 on protein expression and activation.
Visualization of Pathways and Workflows
Signaling Pathways of 20-HETE
The following diagram illustrates the key signaling pathways initiated by the production of 20-HETE from arachidonic acid by CYP4A11.
References
CAY10434: A Technical Guide to its Impact on Vascular Tone and Function through 20-HETE Synthase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10434 is a potent and selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase, a key enzyme in the metabolism of arachidonic acid. This technical guide delineates the mechanism of action of CAY10434 and its consequential impact on vascular tone and function. By inhibiting the synthesis of 20-HETE, a powerful vasoconstrictor and modulator of vascular signaling, CAY10434 presents a valuable tool for investigating the pathophysiology of cardiovascular diseases such as hypertension. This document provides a comprehensive overview of the signaling pathways influenced by 20-HETE, quantitative data on CAY10434's inhibitory activity, and detailed experimental protocols for assessing its effects on vascular reactivity.
Introduction: The Role of 20-HETE in Vascular Physiology
Vascular tone, the degree of constriction of a blood vessel, is a critical determinant of blood pressure and tissue perfusion. It is regulated by a complex interplay of signaling molecules originating from the endothelium and vascular smooth muscle cells (VSMCs). Among these, 20-HETE, a product of arachidonic acid metabolism by cytochrome P450 (CYP) 4A and 4F enzymes, has emerged as a significant contributor to vascular function and pathology.[1][2]
20-HETE primarily acts as a potent vasoconstrictor in the microcirculation.[1][3][4] Its multifaceted effects include:
-
Vascular Smooth Muscle Cell (VSMC) Contraction: 20-HETE sensitizes VSMCs to various constrictor stimuli. It blocks the large-conductance Ca2+-activated K+ (BKCa) channels, leading to membrane depolarization, increased intracellular calcium, and enhanced vasoconstriction.
-
Endothelial Dysfunction: Elevated levels of 20-HETE are associated with endothelial dysfunction, characterized by reduced nitric oxide (NO) bioavailability. 20-HETE can uncouple endothelial nitric oxide synthase (eNOS), leading to the production of superoxide (B77818) instead of NO.
-
Vascular Remodeling and Inflammation: 20-HETE has been implicated in vascular remodeling, inflammation, and angiogenesis.
Given its pro-hypertensive and pro-inflammatory properties, the inhibition of 20-HETE synthesis represents a promising therapeutic strategy for cardiovascular diseases.
CAY10434: A Selective 20-HETE Synthase Inhibitor
CAY10434 is an imidazole (B134444) derivative identified as a potent and selective inhibitor of 20-HETE synthase. Its primary molecular target is CYP4A11, a key enzyme responsible for 20-HETE production in human tissues.
Quantitative Data: Inhibitory Potency and Selectivity
The inhibitory activity of CAY10434 has been quantified in vitro. The following table summarizes the key data.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 8.8 nM | Human renal microsomes | |
| Selectivity | ~200-fold less potent against CYP1A, 1C, and 3A | Not specified |
Table 1: Inhibitory activity of CAY10434.
Signaling Pathways Modulated by CAY10434
By reducing the levels of 20-HETE, CAY10434 is expected to modulate several downstream signaling pathways that regulate vascular tone and function.
Vascular Smooth Muscle Cell Signaling
20-HETE-mediated vasoconstriction involves a complex signaling cascade within VSMCs. CAY10434, by inhibiting 20-HETE synthesis, would counteract these effects.
As depicted in Figure 1, 20-HETE binds to its receptor, GPR75, initiating a signaling cascade that involves Protein Kinase C (PKC), c-Src, and Rho-Kinase. These pathways converge to inhibit BKCa channels and promote myosin light chain phosphorylation, leading to vasoconstriction. CAY10434 blocks the initial step of this cascade by preventing the formation of 20-HETE.
Endothelial Cell Signaling
In endothelial cells, 20-HETE contributes to a dysfunctional phenotype by uncoupling eNOS. CAY10434 is expected to restore normal endothelial function by preventing this process.
Figure 2 illustrates how 20-HETE disrupts the association between eNOS and its chaperone protein, heat shock protein 90 (HSP90). This uncoupling shifts eNOS activity from producing vasodilatory NO to generating pro-inflammatory superoxide. By inhibiting 20-HETE synthesis, CAY10434 is anticipated to maintain the coupled state of eNOS, thereby preserving NO bioavailability and promoting endothelial health.
Experimental Protocols
The following protocols are based on established methodologies for assessing the impact of 20-HETE synthase inhibitors on vascular function.
Ex Vivo Vascular Reactivity Studies
This protocol details the assessment of CAY10434's effect on the contractility of isolated arterial segments.
Methodology:
-
Vessel Preparation: Isolate resistance arteries (e.g., mesenteric or renal arteries) from a suitable animal model. Carefully clean the arteries of surrounding tissue and cut them into 2-3 mm rings. Mount the arterial rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Equilibration and Pre-constriction: Allow the rings to equilibrate under an optimal resting tension. After equilibration, pre-constrict the vessels with a vasoconstrictor agent such as phenylephrine or potassium chloride to induce a stable contraction.
-
Drug Administration: Once a stable contraction is achieved, administer CAY10434 in a cumulative concentration-dependent manner to the organ bath.
-
Data Acquisition and Analysis: Record the changes in isometric tension using a force transducer. Construct concentration-response curves to determine the vasorelaxant effect of CAY10434 and calculate the EC50 value.
In Vivo Blood Pressure Measurement
This protocol describes the evaluation of CAY10434's effect on blood pressure in an animal model of hypertension.
Methodology:
-
Animal Model: Utilize a relevant animal model of hypertension where the 20-HETE system is known to be upregulated, such as the spontaneously hypertensive rat (SHR).
-
Blood Pressure Monitoring: Implant telemetric devices for continuous and conscious blood pressure monitoring, or use tail-cuff plethysmography for non-invasive measurements.
-
Drug Administration: Administer CAY10434 to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection). A vehicle-treated group should be included as a control.
-
Data Analysis: Monitor and record systolic, diastolic, and mean arterial pressure over the treatment period. Analyze the data to determine the effect of CAY10434 on blood pressure compared to the control group.
Conclusion
CAY10434 is a valuable pharmacological tool for elucidating the role of 20-HETE in vascular biology and disease. As a potent and selective inhibitor of 20-HETE synthase, it offers the potential to counteract the vasoconstrictive and pro-inflammatory effects of 20-HETE. The experimental protocols and signaling pathway diagrams provided in this guide serve as a comprehensive resource for researchers investigating the therapeutic potential of targeting the 20-HETE pathway in cardiovascular disorders. Further studies utilizing CAY10434 will be instrumental in validating 20-HETE synthase as a viable drug target for the treatment of hypertension and related vascular dysfunctions.
References
- 1. 20-HETE in the regulation of vascular and cardiac function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vascular Actions of 20-HETE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of 20-hydroxyeicosatetraenoic acid (20-HETE) in vascular system. | Semantic Scholar [semanticscholar.org]
- 4. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on CAY10434 in Renal Physiology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10434 is a potent and selective inhibitor of cytochrome P450 4A11 (CYP4A11), a key enzyme in the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE) in the human kidney. 20-HETE, a metabolite of arachidonic acid, is a critical signaling molecule in the regulation of renal hemodynamics and tubular function. This technical guide provides a comprehensive overview of the preliminary understanding of CAY10434's potential role in renal physiology, based on the known functions of the CYP4A/20-HETE pathway. While direct experimental data on CAY10434 is limited, this document extrapolates its likely effects and provides hypothetical experimental frameworks for future investigations.
Core Concepts: The CYP4A/20-HETE Pathway in the Kidney
The CYP4A family of enzymes, particularly CYP4A11 in humans, catalyzes the ω-hydroxylation of arachidonic acid to form 20-HETE.[1] This eicosanoid exerts a dual role in the kidney:
-
Vascular Effects: 20-HETE is a potent vasoconstrictor of the preglomerular arterioles, playing a crucial role in the autoregulation of renal blood flow (RBF) and the tubuloglomerular feedback mechanism.[2][3]
-
Tubular Effects: 20-HETE has natriuretic properties, inhibiting sodium reabsorption in the proximal tubule and the thick ascending loop of Henle by inhibiting Na+/K+-ATPase and the Na-K-Cl cotransporter.[4][5]
Given that CAY10434 is a selective inhibitor of CYP4A11, its administration is expected to decrease the production of 20-HETE, thereby influencing these key renal processes.
Data Presentation: Predicted Quantitative Effects of CAY10434 on Renal Parameters
The following tables summarize the anticipated effects of CAY10434 on renal function, based on studies involving other CYP4A inhibitors and genetic models that modulate 20-HETE levels. These are hypothetical values and require experimental validation.
Table 1: Predicted Hemodynamic Effects of CAY10434
| Parameter | Predicted Effect of CAY10434 | Rationale |
| Renal Blood Flow (RBF) | Increase | Inhibition of 20-HETE-mediated vasoconstriction of afferent arterioles.[6] |
| Glomerular Filtration Rate (GFR) | Increase or No Change | Increased RBF may increase GFR. However, the effect might be modest and dependent on baseline vascular tone.[6][7] |
| Renal Vascular Resistance (RVR) | Decrease | Attenuation of the vasoconstrictor tone maintained by 20-HETE.[6] |
Table 2: Predicted Tubular Effects of CAY10434
| Parameter | Predicted Effect of CAY10434 | Rationale |
| Sodium Excretion (UNaV) | Decrease | Reduced inhibition of sodium transporters (Na+/K+-ATPase, Na-K-Cl cotransporter) in the proximal tubule and thick ascending loop of Henle due to lower 20-HETE levels.[4] |
| Urine Volume | Decrease | Consequence of reduced sodium excretion. |
Experimental Protocols
Detailed methodologies for investigating the effects of CAY10434 in preclinical models are outlined below.
Protocol 1: In Vivo Assessment of Renal Hemodynamics in a Rodent Model
Objective: To determine the effect of CAY10434 on renal blood flow, glomerular filtration rate, and renal vascular resistance.
Animal Model: Male Sprague-Dawley rats (250-300g).
Materials:
-
CAY10434
-
Vehicle (e.g., DMSO, saline)
-
Anesthetic (e.g., inactin)
-
Transonic flow probe
-
Polyethylene catheters
-
Inulin (B196767) and para-aminohippuric acid (PAH)
-
Blood pressure transducer and recording system
Procedure:
-
Anesthetize the rats and place them on a thermostatically controlled warming table.
-
Catheterize the femoral artery for blood pressure monitoring and the femoral vein for infusions.
-
Perform a midline abdominal incision to expose the left kidney.
-
Place a Transonic flow probe around the renal artery to measure RBF.
-
Infuse a solution of inulin and PAH for the determination of GFR and effective renal plasma flow (ERPF).
-
After a stabilization period, collect baseline urine and blood samples.
-
Administer CAY10434 (or vehicle) intravenously at a predetermined dose.
-
Continuously monitor RBF and mean arterial pressure.
-
Collect urine and blood samples at timed intervals post-administration.
-
Analyze plasma and urine for inulin and PAH concentrations to calculate GFR and ERPF. RVR can be calculated from mean arterial pressure and RBF.
Protocol 2: In Vitro Microperfusion of Isolated Renal Tubules
Objective: To directly assess the effect of CAY10434 on tubular transport.
Animal Model: Male New Zealand white rabbits (1.5-2.0 kg).
Materials:
-
CAY10434
-
Collagenase
-
Dissecting microscope and tools
-
Microperfusion apparatus
-
Solutions for tubule perfusion and bathing
Procedure:
-
Isolate rabbit kidneys and perfuse with a cold, oxygenated solution.
-
Dissect individual proximal convoluted tubules or thick ascending limbs of Henle under a stereomicroscope.
-
Transfer the isolated tubule to a temperature-controlled perfusion chamber.
-
Perfuse the tubule lumen with an artificial tubular fluid and bathe it in a physiological solution.
-
After a control period, add CAY10434 to the bathing solution.
-
Collect the perfused fluid from the distal end of the tubule.
-
Analyze the collected fluid for changes in volume and solute concentrations (e.g., sodium) to determine the net transport rate.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways influenced by the CYP4A/20-HETE system, and consequently, by CAY10434.
Caption: Intracellular signaling cascade initiated by 20-HETE synthesis.
Caption: Mechanism of 20-HETE-induced vasoconstriction in renal arterioles.
Caption: Inhibition of sodium transport in renal tubules by 20-HETE.
Experimental Workflow
Caption: Workflow for preclinical evaluation of CAY10434 in renal physiology.
Conclusion and Future Directions
CAY10434, as a selective CYP4A11 inhibitor, holds the potential to be a valuable tool for elucidating the role of 20-HETE in renal physiology and pathophysiology. Based on the current understanding of the CYP4A/20-HETE pathway, CAY10434 is predicted to induce renal vasodilation and decrease sodium reabsorption. These effects could have significant implications for conditions such as hypertension and chronic kidney disease.
Future research should focus on validating these predicted effects through rigorous preclinical studies using the protocols outlined in this guide. Furthermore, investigating the long-term effects of CAY10434 administration on renal structure and function in models of kidney disease is a critical next step. Such studies will be instrumental in determining the therapeutic potential of targeting the CYP4A/20-HETE pathway with selective inhibitors like CAY10434.
References
- 1. Renal drug metabolism in humans: the potential for drug–endobiotic interactions involving cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ahajournals.org [ahajournals.org]
- 5. 20-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 6. Contribution of cytochrome P450 4A isoforms to renal functional response to inhibition of nitric oxide production in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Renal actions of calcium antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CAY 10434 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY 10434 is a potent and selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase, specifically targeting the cytochrome P450 enzyme CYP4A11.[1] 20-HETE, a metabolite of arachidonic acid, is a critical signaling molecule implicated in various physiological and pathophysiological processes, including vasoconstriction, inflammation, cell proliferation, and angiogenesis.[1][2][3] By inhibiting the synthesis of 20-HETE, this compound serves as a valuable pharmacological tool for investigating the biological roles of this eicosanoid in in vitro cell culture models. These application notes provide detailed protocols for utilizing this compound in key cell-based assays to study its effects on cell proliferation, migration, apoptosis, and angiogenesis.
Product Information
| Property | Value |
| Chemical Name | 6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine |
| Molecular Formula | C₁₇H₂₅N₃O |
| Molecular Weight | 287.4 g/mol |
| Mechanism of Action | Selective inhibitor of 20-HETE synthase (CYP4A11).[1] |
| Formulation | Typically supplied as a solution in ethanol (B145695), DMSO, or DMF. |
| Storage | Store at -20°C. |
| Solubility | Soluble in DMF (20 mg/ml), DMSO (12 mg/ml), and Ethanol (15 mg/ml). Prepare stock solutions in these solvents. For aqueous buffers, further dilution is necessary. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound and related compounds, providing a reference for determining appropriate experimental concentrations.
| Parameter | Value | Context | Reference |
| IC₅₀ (this compound) | 8.8 nM | Inhibition of 20-HETE synthase in human renal microsomes. | [1] |
| IC₅₀ (HET0016) | 1-10 µM | Inhibition of 20-HETE synthesis in various cancer cell lines. | [3] |
Note: The IC₅₀ of this compound in specific cancer cell lines is not widely reported. A starting concentration range of 1-10 µM is recommended for in vitro cell-based assays, based on the data for similar 20-HETE synthesis inhibitors like HET0016.[3] Dose-response experiments are crucial to determine the optimal concentration for each cell line and experimental setup.
Signaling Pathways
This compound, by inhibiting 20-HETE synthesis, modulates several downstream signaling pathways critical for cellular functions. The following diagram illustrates the key pathways affected.
Caption: this compound inhibits 20-HETE synthesis, impacting key signaling pathways.
Experimental Workflow
The following diagram outlines a general workflow for conducting in vitro experiments with this compound.
Caption: General experimental workflow for in vitro studies using this compound.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation and viability of adherent cancer cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Adherent cancer cell line (e.g., PC-3, LNCaP, A549)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO or ethanol at the same final concentration as in the highest this compound treatment).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value.
-
Cell Migration Assay (Boyden Chamber Assay)
This protocol measures the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
This compound stock solution
-
Cancer cell line
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
Boyden chamber inserts (8 µm pore size)
-
24-well plates
-
Cotton swabs
-
Crystal Violet staining solution (0.5% in 25% methanol)
Procedure:
-
Preparation of Inserts:
-
Rehydrate the Boyden chamber inserts by adding serum-free medium to the top and bottom chambers and incubating for 2 hours at 37°C.
-
-
Cell Preparation:
-
Serum-starve the cells for 24 hours prior to the assay.
-
Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour at 37°C.
-
-
Assay Setup:
-
Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Add 200 µL of the pre-treated cell suspension to the upper chamber of the inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 12-24 hours.
-
-
Staining and Visualization:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet solution for 15 minutes.
-
Gently wash the inserts with PBS.
-
-
Quantification:
-
Count the number of migrated cells in several random fields under a microscope.
-
Alternatively, the dye can be eluted with a destaining solution (e.g., 10% acetic acid) and the absorbance measured.
-
-
Data Analysis:
-
Compare the number of migrated cells in the this compound-treated groups to the vehicle control.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.
Materials:
-
This compound stock solution
-
Target cell line
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for 24-48 hours.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
-
Data Analysis:
-
Determine the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Compare the percentage of apoptotic cells in the treated groups to the control.
-
Endothelial Cell Tube Formation Assay (Angiogenesis)
This protocol assesses the effect of this compound on the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.
Materials:
-
This compound stock solution
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel® or other basement membrane extract
-
96-well plates
-
Calcein AM (optional, for fluorescence imaging)
Procedure:
-
Plate Coating:
-
Thaw Matrigel® on ice.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel® per well.
-
Incubate at 37°C for 30-60 minutes to allow the gel to solidify.
-
-
Cell Preparation and Treatment:
-
Harvest HUVECs and resuspend them in endothelial cell growth medium at a concentration of 2 x 10⁵ cells/mL.
-
Add various concentrations of this compound or vehicle control to the cell suspension.
-
-
Assay Setup:
-
Carefully seed 100 µL of the treated HUVEC suspension onto the solidified Matrigel®.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-12 hours.
-
-
Visualization and Quantification:
-
Observe the formation of tube-like structures using an inverted microscope.
-
Capture images of the tube networks.
-
Quantify angiogenesis by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
(Optional) For fluorescent visualization, pre-label cells with Calcein AM before seeding or stain after tube formation.
-
-
Data Analysis:
-
Compare the quantitative parameters of tube formation in the this compound-treated groups to the vehicle control.
-
Disclaimer
These protocols are intended as a guide. Researchers should optimize the conditions for their specific cell lines and experimental setups. Always follow standard laboratory safety procedures.
References
- 1. Simvastatin inhibits 20-Hydroxyeicosatetraenoic acid formation: docking and in vitro assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of 20-hydroxyeicosatetraenoic acid synthesis using specific plant lignans: in vitro and human studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Soluble Epoxide Hydrolase Inhibitors in Spontaneously Hypertensive Rat (SHR) Models
Disclaimer: Extensive literature searches did not yield specific studies utilizing the soluble epoxide hydrolase (sEH) inhibitor CAY 10434 in spontaneously hypertensive rat (SHR) models. The following application notes and protocols are therefore based on the established use of other potent sEH inhibitors in this model and are intended to provide a representative framework for researchers. It is imperative to validate these protocols for this compound specifically.
Introduction to Soluble Epoxide Hydrolase (sEH) Inhibition in Hypertension
The spontaneously hypertensive rat (SHR) is a widely used inbred strain that serves as a genetic model for essential hypertension in humans.[1] These rats develop hypertension without any obvious external stimulus, making them an ideal model for studying the pathophysiology of hypertension and for evaluating the efficacy of novel antihypertensive drugs.[1]
Soluble epoxide hydrolase (sEH) is an enzyme that plays a crucial role in the metabolism of arachidonic acid.[2] Specifically, it converts epoxyeicosatrienoic acids (EETs), which are potent vasodilators, into less active dihydroxyeicosatrienoic acids (DHETs).[2] By inhibiting sEH, the levels of beneficial EETs are increased, leading to vasodilation and a subsequent reduction in blood pressure.[2] Therefore, sEH inhibitors are a promising class of drugs for the treatment of hypertension.
Mechanism of Action of sEH Inhibitors
The primary mechanism of action for sEH inhibitors is the prevention of EET degradation. EETs contribute to the regulation of blood pressure through several mechanisms, including the hyperpolarization of vascular smooth muscle cells, which leads to vasodilation. They also possess anti-inflammatory properties that may contribute to their cardiovascular protective effects.
Application: Investigating the Antihypertensive Effects of sEH Inhibitors in SHR Models
This section outlines a general approach for evaluating the in vivo efficacy of a soluble epoxide hydrolase inhibitor, such as this compound, in the SHR model.
Experimental Objectives:
-
To determine the effect of the sEH inhibitor on systolic and diastolic blood pressure in SHRs.
-
To assess the impact of the sEH inhibitor on heart rate.
-
To evaluate potential end-organ protection, such as reduction in cardiac hypertrophy.
Animal Models:
-
Spontaneously Hypertensive Rats (SHR)
-
Normotensive Wistar-Kyoto (WKY) rats (as a control strain)
Materials:
-
sEH inhibitor (e.g., this compound)
-
Vehicle for drug administration (e.g., corn oil, PEG400)
-
Blood pressure measurement system (e.g., tail-cuff plethysmography or radiotelemetry)
-
Analytical balance
-
Animal handling and restraint devices
Experimental Protocols
Animal Acclimatization and Baseline Measurements:
-
Upon arrival, allow the SHR and WKY rats to acclimatize to the animal facility for at least one week.
-
House the animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.
-
Prior to the commencement of the study, train the rats for blood pressure measurement using the tail-cuff method for several days to minimize stress-induced variations.
-
Record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for all animals for at least three consecutive days.
Drug Preparation and Administration:
-
Prepare the sEH inhibitor formulation at the desired concentrations in a suitable vehicle. The choice of vehicle and route of administration should be based on the physicochemical properties of the specific inhibitor. Oral gavage is a common method for administration.
-
Divide the SHR animals into at least two groups: a vehicle control group and a treatment group receiving the sEH inhibitor. A WKY control group receiving the vehicle should also be included.
-
Administer the sEH inhibitor or vehicle to the respective groups daily for a predetermined study duration (e.g., 4-8 weeks). The dosage will need to be optimized for this compound.
Blood Pressure and Heart Rate Monitoring:
-
Measure SBP, DBP, and HR at regular intervals throughout the study period (e.g., weekly).
-
Measurements should be taken at the same time of day to minimize diurnal variations.
Terminal Procedures and Tissue Collection:
-
At the end of the study, record the final body weights of the animals.
-
Euthanize the animals using an approved method.
-
Perform a necropsy and collect key organs such as the heart, kidneys, and aorta.
-
Measure the heart weight and calculate the heart weight to body weight ratio as an index of cardiac hypertrophy.
-
Tissues can be fixed in formalin for histological analysis or snap-frozen in liquid nitrogen for molecular and biochemical assays.
Data Presentation
The following tables provide a template for summarizing the quantitative data that would be generated from such a study. The values presented are hypothetical and for illustrative purposes only, as no specific data for this compound in SHRs is available.
Table 1: Effect of a Representative sEH Inhibitor on Systolic Blood Pressure (SBP) in SHR and WKY Rats
| Group | Baseline SBP (mmHg) | Week 4 SBP (mmHg) | Week 8 SBP (mmHg) |
| WKY + Vehicle | 120 ± 5 | 122 ± 6 | 121 ± 5 |
| SHR + Vehicle | 185 ± 8 | 195 ± 7 | 205 ± 9 |
| SHR + sEH Inhibitor | 187 ± 7 | 165 ± 6 | 150 ± 8 |
*p < 0.05 compared to SHR + Vehicle. Data are presented as mean ± SEM.
Table 2: Effect of a Representative sEH Inhibitor on Heart Weight to Body Weight Ratio in SHR and WKY Rats
| Group | Final Body Weight (g) | Heart Weight (g) | Heart Weight/Body Weight Ratio (mg/g) |
| WKY + Vehicle | 350 ± 15 | 1.05 ± 0.05 | 3.0 ± 0.1 |
| SHR + Vehicle | 330 ± 12 | 1.45 ± 0.07 | 4.4 ± 0.2 |
| SHR + sEH Inhibitor | 335 ± 14 | 1.25 ± 0.06 | 3.7 ± 0.1 |
*p < 0.05 compared to SHR + Vehicle. Data are presented as mean ± SEM.
Visualizations
Signaling Pathway of sEH Inhibition
References
Application Notes and Protocols for CAY 10434 Administration in Two-Kidney, One-Clip Hypertensive Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the administration and evaluation of CAY 10434, a selective prostaglandin (B15479496) E2 receptor subtype 1 (EP1) antagonist, in the two-kidney, one-clip (2K1C) rodent model of renovascular hypertension. The 2K1C model is a well-established experimental paradigm that mimics human renovascular hypertension, which is characterized by the activation of the renin-angiotensin-aldosterone system (RAAS).[1][2][3][4][5][6] These application notes offer a comprehensive guide, including a hypothetical experimental design, detailed protocols for the surgical procedure and drug administration, and expected outcomes based on the known mechanisms of EP1 receptor antagonists. The provided information is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound in treating hypertension.
Introduction
Renovascular hypertension is a form of secondary hypertension resulting from the narrowing of the renal arteries, which leads to reduced blood flow to the kidneys.[1][2] The two-kidney, one-clip (2K1C) model is a widely utilized in vivo model to study this condition.[1][2][3][5] In this model, the constriction of one renal artery leads to renal ischemia, which in turn activates the renin-angiotensin system (RAS), causing a sustained increase in blood pressure.[1][2][6]
Prostaglandin E2 (PGE2) is a lipid mediator that plays a complex role in blood pressure regulation through its interaction with four receptor subtypes: EP1, EP2, EP3, and EP4.[7][8] The EP1 receptor, in particular, is implicated in vasoconstriction and the development of hypertension.[7][8][9][10][11] Antagonism of the EP1 receptor has been shown to reduce blood pressure in hypertensive animal models, suggesting that it is a promising therapeutic target for the treatment of hypertension.[9][10][11]
This compound is a selective antagonist of the EP1 receptor. This document outlines a proposed experimental protocol to investigate the antihypertensive effects of this compound in the 2K1C model of renovascular hypertension.
Experimental Protocols
I. Two-Kidney, One-Clip (2K1C) Surgical Model
This protocol describes the surgical procedure to induce renovascular hypertension in rats or mice.
Materials:
-
Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (25-30 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, retractors)
-
Silver clips or polyurethane tubing cuffs (internal diameter of 0.2 mm for rats, 0.12 mm for mice)[2][3]
-
Sutures or surgical staples
-
Heating pad
-
Analgesics (e.g., buprenorphine)
Procedure:
-
Anesthesia and Preparation: Anesthetize the animal using a suitable anesthetic agent. Shave the fur from the left flank and disinfect the area with an antiseptic solution. Place the animal on a heating pad to maintain body temperature throughout the surgery.
-
Incision: Make a flank incision to expose the left kidney.
-
Renal Artery Isolation: Gently retract the kidney to visualize the renal artery and vein. Carefully dissect the renal artery from the surrounding connective tissue.
-
Clip Placement: Place a silver clip or a polyurethane cuff of the appropriate size around the renal artery.[2][3] Ensure that the clip is constricting the artery without completely occluding it.
-
Closure: Reposition the kidney back into the abdominal cavity. Close the muscle layer with sutures and the skin incision with sutures or surgical staples.
-
Post-operative Care: Administer analgesics as required. Monitor the animal for signs of pain or distress. Allow the animals to recover for at least two weeks for hypertension to develop before commencing drug administration. A sham procedure, which includes the entire surgery without the placement of the clip, should be performed on the control group.[2]
II. This compound Administration
This protocol outlines the preparation and administration of this compound to the 2K1C hypertensive animals.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose, saline with 1% DMSO)
-
Oral gavage needles or injection needles
-
Animal balance
Procedure:
-
Drug Preparation: Prepare a stock solution of this compound in a suitable vehicle. The final concentration should be calculated based on the desired dosage and the average weight of the animals.
-
Animal Grouping: Divide the animals into the following groups:
-
Sham-operated + Vehicle
-
2K1C + Vehicle
-
2K1C + this compound (low dose)
-
2K1C + this compound (high dose)
-
-
Administration: Administer this compound or the vehicle to the animals daily for the duration of the study (e.g., 2-4 weeks). The administration can be performed via oral gavage or intraperitoneal injection.
-
Blood Pressure Monitoring: Measure systolic and diastolic blood pressure and heart rate at regular intervals (e.g., weekly) using a non-invasive tail-cuff method or via telemetry for continuous monitoring.
Data Presentation
The following tables represent hypothetical data for a study investigating the effects of this compound on blood pressure and heart rate in the 2K1C rat model.
Table 1: Effect of this compound on Systolic Blood Pressure (SBP) in 2K1C Rats
| Treatment Group | Baseline SBP (mmHg) | Week 2 Post-2K1C (mmHg) | Week 4 Post-2K1C (mmHg) |
| Sham + Vehicle | 120 ± 5 | 122 ± 6 | 121 ± 5 |
| 2K1C + Vehicle | 118 ± 6 | 185 ± 10 | 190 ± 12 |
| 2K1C + this compound (10 mg/kg) | 121 ± 5 | 160 ± 8 | 155 ± 9 |
| 2K1C + this compound (30 mg/kg) | 119 ± 7 | 140 ± 7 | 135 ± 8 |
Table 2: Effect of this compound on Diastolic Blood Pressure (DBP) and Heart Rate (HR) in 2K1C Rats at Week 4
| Treatment Group | DBP (mmHg) | Heart Rate (beats/min) |
| Sham + Vehicle | 80 ± 4 | 350 ± 20 |
| 2K1C + Vehicle | 125 ± 8 | 380 ± 25 |
| 2K1C + this compound (10 mg/kg) | 105 ± 6 | 360 ± 22 |
| 2K1C + this compound (30 mg/kg) | 90 ± 5 | 355 ± 18 |
Visualizations
Signaling Pathway of EP1 Receptor Antagonism
Caption: EP1 Receptor Signaling Pathway and this compound Inhibition.
Experimental Workflow for this compound in 2K1C Model
Caption: Experimental Workflow for this compound in the 2K1C Model.
References
- 1. Frontiers | Effects of Angiotensin II Type 1A Receptor on ACE2, Neprilysin and KIM-1 in Two Kidney One Clip (2K1C) Model of Renovascular Hypertension [frontiersin.org]
- 2. ahajournals.org [ahajournals.org]
- 3. ijpp.com [ijpp.com]
- 4. scialert.net [scialert.net]
- 5. 2K1C-induced Hypertension Model in SD Rat_GemPharmatech [en.gempharmatech.com]
- 6. Establishment and evaluation of a reversible two-kidney, one-clip renovascular hypertensive rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are EP1 antagonists and how do they work? [synapse.patsnap.com]
- 8. JCI - The prostaglandin E2 EP1 receptor mediates pain perception and regulates blood pressure [jci.org]
- 9. Antihypertensive effects of selective prostaglandin E2 receptor subtype 1 targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antihypertensive effects of selective prostaglandin E2 receptor subtype 1 targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciencedaily.com [sciencedaily.com]
Application Note: LC-MS/MS Method for Measuring 20-HETE Levels After CAY10434 Treatment
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of 20-hydroxyeicosatetraenoic acid (20-HETE) in biological samples, such as cell culture media or plasma, following treatment with CAY10434, a selective 12-lipoxygenase (12-LOX) inhibitor. This method is designed for researchers investigating the crosstalk between different branches of the arachidonic acid (AA) metabolic cascade.
Introduction
Arachidonic acid (AA) is a polyunsaturated fatty acid that is metabolized through three major enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450).[1][2][3][4][5] These pathways produce a variety of bioactive lipid mediators, known as eicosanoids, that are involved in physiological and pathophysiological processes, including inflammation.
-
The LOX pathway generates leukotrienes and various hydroxyeicosatetraenoic acids (HETEs), such as 12-HETE.
-
The CYP450 pathway produces other HETEs, including 19- and 20-HETE, as well as epoxyeicosatrienoic acids (EETs).
20-HETE, specifically, is a potent vasoconstrictor and plays a significant role in the regulation of vascular tone and blood pressure. The selective inhibition of one metabolic pathway may lead to the shunting of the AA substrate towards another, altering the profile of eicosanoid production. CAY10434 is a potent and selective inhibitor of 12-LOX. By inhibiting this enzyme, it is hypothesized that AA may be redirected towards the CYP450 pathway, potentially increasing the synthesis of 20-HETE.
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of 20-HETE. This allows researchers to investigate the metabolic shunting of arachidonic acid following pharmacological inhibition of the 12-LOX pathway with CAY10434.
Arachidonic Acid Metabolic Shunting Hypothesis
The central hypothesis for this experimental design is that inhibiting the 12-LOX enzyme with CAY10434 will cause a redistribution of the free arachidonic acid pool, making it more available to other metabolic enzymes like CYP4A and CYP4F, which are responsible for producing 20-HETE.
Experimental Protocol
This protocol is designed for the analysis of 20-HETE from cell culture media. It can be adapted for other biological matrices like plasma or tissue homogenates with appropriate modifications.
Materials and Reagents
-
Standards: 20-HETE and 20-HETE-d6 (internal standard, IS).
-
Inhibitor: CAY10434.
-
Solvents: Acetonitrile (ACN), Methanol (B129727) (MeOH), Water, Ethyl Acetate (B1210297), Hexane (B92381) (all LC-MS grade).
-
Acids: Formic acid, Acetic acid (LC-MS grade).
-
Cell Culture: Appropriate cells (e.g., endothelial cells, renal cells), culture media, and supplements.
-
Extraction: Solid Phase Extraction (SPE) C18 cartridges (e.g., Strata-X, Sep-Pak).
-
Labware: Glass centrifuge tubes, autosampler vials.
Cell Culture and Treatment
-
Culture cells to desired confluency (e.g., 80-90%) in 6-well plates.
-
Replace media with fresh, serum-free media.
-
Treat cells with CAY10434 at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 24 hours).
-
Collect the cell culture media (~2 mL per well) into glass tubes.
-
Add an antioxidant like butylated hydroxytoluene (BHT) to prevent autooxidation.
-
Add 10 µL of the internal standard (20-HETE-d6) solution (e.g., 1 µg/mL in ethanol) to all samples and calibration standards.
-
Store samples at -80°C until extraction.
Sample Preparation: Solid Phase Extraction (SPE)
Solid phase extraction is preferred over liquid-liquid extraction for its selectivity and reduced use of solvents.
-
Acidify Sample: Adjust the pH of the cell culture media sample to ~3.5 using dilute hydrochloric or formic acid. This step protonates the carboxylic acid group of 20-HETE, enhancing its retention on the C18 stationary phase.
-
Condition SPE Cartridge: Sequentially wash the C18 SPE cartridge with 3 mL of methanol and then equilibrate with 3 mL of water.
-
Load Sample: Apply the acidified sample to the conditioned cartridge.
-
Wash Cartridge: Wash the cartridge with 3 mL of 10% methanol in water to remove polar impurities. A subsequent wash with 3 mL of hexane can help remove non-polar lipids.
-
Elute Analyte: Elute 20-HETE and the internal standard from the cartridge using 1-2 mL of ethyl acetate or methanol.
-
Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator. Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid) and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation
-
LC System: A UPLC or HPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions
The goal is to achieve baseline separation of 20-HETE from other isomers and matrix components.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
Table 1: LC Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 60 | 40 |
| 2.0 | 60 | 40 |
| 12.0 | 10 | 90 |
| 14.0 | 10 | 90 |
| 14.1 | 60 | 40 |
| 18.0 | 60 | 40 |
Mass Spectrometry Conditions
The mass spectrometer should be operated in negative ion mode using Multiple Reaction Monitoring (MRM) for optimal sensitivity and selectivity.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Ion Spray Voltage: -4.5 kV.
-
Source Temperature: 450°C.
Table 2: MRM Transitions for 20-HETE and Internal Standard
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (V) |
|---|---|---|---|---|
| 20-HETE | 319.2 | 245.2 | 150 | -25 |
| 20-HETE-d6 (IS) | 325.2 | 251.2 | 150 | -25 |
Data Analysis and Results
-
Quantification: Generate a calibration curve by plotting the peak area ratio (20-HETE / 20-HETE-d6) against the concentration of the 20-HETE standards. Use a linear regression model with a 1/x weighting.
-
Calculate Concentrations: Determine the concentration of 20-HETE in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Data Presentation: Summarize the quantitative results in a table comparing the mean 20-HETE concentrations across different CAY10434 treatment groups. Perform statistical analysis (e.g., ANOVA or t-test) to determine significance.
Table 3: Hypothetical 20-HETE Levels after CAY10434 Treatment
| Treatment Group | 20-HETE Concentration (pg/mL) ± SD | Fold Change vs. Control |
|---|---|---|
| Vehicle Control | 152.4 ± 18.5 | 1.00 |
| CAY10434 (1 µM) | 210.8 ± 25.1 | 1.38* |
| CAY10434 (10 µM) | 288.5 ± 34.6 | 1.89** |
- p < 0.05, ** p < 0.01
Experimental Workflow Diagram
The following diagram outlines the complete workflow from sample preparation to final data analysis.
Conclusion
This application note provides a comprehensive and detailed protocol for the sensitive and selective quantification of 20-HETE using LC-MS/MS. The method is suitable for investigating the effects of pharmacological agents like CAY10434 on the arachidonic acid metabolic cascade. By accurately measuring changes in 20-HETE levels, researchers can gain valuable insights into the metabolic shunting and pathway crosstalk that occur when specific enzymes in the cascade are inhibited.
References
Application Notes and Protocols: Preparation of CAY10434 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10434 is a potent and selective inhibitor of CYP4A11, the enzyme responsible for the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE).[1][2] 20-HETE is a crucial lipid mediator involved in the regulation of vascular tone and has been implicated in various cardiovascular diseases.[1][3][4] Accurate preparation of CAY10434 stock solutions is paramount for obtaining reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of CAY10434 stock solutions.
Chemical Properties and Solubility
A comprehensive understanding of the physicochemical properties of CAY10434 is essential for its effective use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₅N₃O | |
| Molecular Weight | 287.4 g/mol | [1] |
| CAS Number | 769917-29-5 | [1][2] |
| Purity | ≥98% | [1] |
| Formulation | A solution in ethanol | [1] |
Solubility Data:
The solubility of CAY10434 in various common laboratory solvents is summarized below. This information is critical for selecting the appropriate solvent for stock solution preparation.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 20 mg/mL | |
| Dimethyl sulfoxide (B87167) (DMSO) | 12 mg/mL | |
| Ethanol | 15 mg/mL | |
| DMF:PBS (pH 7.2) (1:3) | 0.2 mg/mL |
Experimental Protocols
Materials and Equipment
-
CAY10434 (solid or as a solution in ethanol)
-
Anhydrous Dimethyl Sulfoxide (DMSO, sterile)
-
Sterile, amber, glass vials with screw caps
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Analytical balance (if starting from solid)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Preparation of a 10 mM CAY10434 Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro experiments.
-
Pre-weighing (if starting from solid): If CAY10434 is in solid form, carefully weigh the desired amount of the compound using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.874 mg of CAY10434 (Molecular Weight = 287.4 g/mol ).
-
Dissolution:
-
Aseptically add the appropriate volume of anhydrous DMSO to the vial containing the pre-weighed CAY10434. To continue the example, add 1 mL of DMSO to the 2.874 mg of CAY10434.
-
If starting from a pre-dissolved solution in ethanol, the solvent can be evaporated under a gentle stream of nitrogen and the residue reconstituted in the desired volume of DMSO.
-
-
Vortexing: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber, glass vials. The volume of the aliquots should be based on the typical experimental needs.
Stock Solution Preparation Table
To aid in the preparation of different stock solution concentrations, the following table provides the required volume of solvent for a given mass of CAY10434.
| Desired Concentration | Volume of Solvent for 1 mg | Volume of Solvent for 5 mg | Volume of Solvent for 10 mg |
| 1 mM | 3.4795 mL | 17.3974 mL | 34.7947 mL |
| 5 mM | 695.9 µL | 3.4795 mL | 6.9589 mL |
| 10 mM | 347.9 µL | 1.7397 mL | 3.4795 mL |
This table is based on the molecular weight of CAY10434 (287.4 g/mol ) and is adapted from publicly available data.[2]
Storage and Stability
Proper storage of the CAY10434 stock solution is crucial to maintain its chemical integrity and biological activity.
-
Storage Temperature: Store the stock solution aliquots at -20°C for short-term storage and -80°C for long-term storage.[2]
-
Light Sensitivity: Protect the solution from light by using amber vials or by wrapping clear vials in aluminum foil.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. It is highly recommended to prepare single-use aliquots. While some studies on other compounds in DMSO have shown stability over multiple freeze-thaw cycles, it is best practice to minimize them.[5][6]
-
Stability: When stored at -80°C, the stock solution should be used within 6 months. When stored at -20°C, it should be used within 1 month.[2] The stability of compounds in DMSO can be affected by the presence of water; therefore, using anhydrous DMSO and preventing moisture contamination is recommended.[6][7]
Signaling Pathway
CAY10434 exerts its biological effects by inhibiting the synthesis of 20-HETE, which is known to activate downstream signaling pathways involved in vasoconstriction, cell proliferation, and inflammation.[1][3][4] The following diagram illustrates the signaling pathway of 20-HETE, which is inhibited by CAY10434.
Caption: CAY10434 inhibits 20-HETE synthesis and its downstream signaling.
Safety Precautions
-
Always handle CAY10434 in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
-
Consult the Safety Data Sheet (SDS) for CAY10434 for complete safety information. Although a specific SDS for CAY10434 was not found, general safety precautions for handling chemical compounds should be strictly followed.[8][9][10]
References
- 1. ovid.com [ovid.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
CAY10434: A Powerful Tool for Investigating Endothelial Dysfunction
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial dysfunction is a critical early event in the pathogenesis of numerous cardiovascular diseases, including atherosclerosis, hypertension, and diabetes. It is characterized by a shift in the function of the endothelium towards a pro-inflammatory, pro-thrombotic, and vasoconstrictive state. A key player in the development of endothelial dysfunction is 20-hydroxyeicosatetraenoic acid (20-HETE), a potent vasoconstrictor and pro-inflammatory lipid mediator produced from arachidonic acid by cytochrome P450 4A (CYP4A) enzymes. Elevated levels of 20-HETE are associated with impaired endothelial function, primarily through the uncoupling of endothelial nitric oxide synthase (eNOS) and increased production of reactive oxygen species (ROS).
CAY10434 is a potent and selective inhibitor of 20-HETE synthase, targeting the CYP4A family of enzymes. With a reported IC50 value of 8.8 nM for human CYP4A11, CAY10434 serves as a valuable chemical probe to investigate the pathological roles of 20-HETE in endothelial dysfunction. By inhibiting the production of 20-HETE, CAY10434 can help to restore normal endothelial function, making it a promising tool for both basic research and the development of novel therapeutic strategies for cardiovascular diseases.
These application notes provide detailed protocols for utilizing CAY10434 in in vitro studies of endothelial dysfunction, focusing on key assays to assess nitric oxide (NO) bioavailability, reactive oxygen species (ROS) production, and the expression and phosphorylation status of eNOS.
Mechanism of Action
CAY10434 selectively inhibits the ω-hydroxylase activity of CYP4A enzymes, which are responsible for the conversion of arachidonic acid to 20-HETE. In the context of endothelial dysfunction, elevated levels of 20-HETE contribute to a pathological state through several mechanisms:
-
eNOS Uncoupling: 20-HETE promotes the dissociation of heat shock protein 90 (Hsp90) from eNOS.[1][2] This dissociation "uncouples" the enzyme, causing it to produce superoxide (B77818) anions (O₂⁻) instead of the vasodilator nitric oxide (NO).[1][3][4]
-
Increased Oxidative Stress: The uncoupling of eNOS leads to a significant increase in intracellular ROS, contributing to oxidative stress, which further damages endothelial cells and reduces NO bioavailability.[3][4]
-
Inflammation: 20-HETE stimulates pro-inflammatory signaling pathways, such as NF-κB, leading to the expression of adhesion molecules and the recruitment of inflammatory cells to the endothelium.[5][6]
By inhibiting 20-HETE synthesis, CAY10434 is expected to reverse these pathological processes, leading to the restoration of eNOS coupling, decreased oxidative stress, and reduced inflammation, thereby improving endothelial function.
Mechanism of CAY10434 in Endothelial Dysfunction.
Quantitative Data
The following table summarizes key quantitative data for CAY10434 and the effects of 20-HETE, which CAY10434 inhibits. This information is crucial for designing and interpreting experiments.
| Compound/Parameter | Value | Cell/System | Reference |
| CAY10434 IC₅₀ | 8.8 nM | Human Kidney Microsomes (CYP4A11) | Cayman Chemical |
| 20-HETE Effect on NO Release | 50% reduction at 1 nM | Endothelial Cells | [2] |
| HET0016 (analogous inhibitor) Inhibition of 20-HETE Production | 80-90% inhibition at 10 µM | Rat Renal Interlobar Arteries | [7] |
Experimental Protocols
The following protocols are designed for the use of CAY10434 in cultured human endothelial cells (e.g., HUVECs, HAECs) to study its effects on key markers of endothelial dysfunction.
Protocol 1: Assessment of Nitric Oxide (NO) Production
This protocol utilizes the Griess reagent system to measure nitrite (B80452) (a stable breakdown product of NO) in the cell culture supernatant.
Materials:
-
Human endothelial cells (e.g., HUVECs)
-
Endothelial cell growth medium
-
CAY10434 (stock solution in DMSO)
-
20-HETE (optional, to induce dysfunction)
-
Griess Reagent System (Promega or equivalent)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed endothelial cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Induction of Dysfunction (Optional): To model endothelial dysfunction, cells can be pre-treated with 20-HETE (e.g., 100 nM) for a specified period (e.g., 4-24 hours) prior to CAY10434 treatment.
-
CAY10434 Treatment:
-
Prepare serial dilutions of CAY10434 in endothelial cell growth medium. A suggested concentration range is 1 nM to 1 µM. Include a vehicle control (DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of CAY10434.
-
Incubate for the desired time (e.g., 1-24 hours).
-
-
Sample Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Assay:
-
Add 50 µL of the Sulfanilamide solution to each sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the NED solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm within 30 minutes using a microplate reader.
-
Quantification: Determine the nitrite concentration in each sample by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
Workflow for NO Production Assessment.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA) to detect intracellular ROS.
Materials:
-
Human endothelial cells
-
Endothelial cell growth medium
-
CAY10434
-
20-HETE (optional)
-
H₂DCFDA dye (e.g., from Thermo Fisher Scientific)
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with CAY10434 (and optionally 20-HETE) as described in Protocol 1.
-
Dye Loading:
-
After the treatment period, remove the medium and wash the cells once with warm PBS.
-
Prepare a 10 µM working solution of H₂DCFDA in warm PBS.
-
Add the H₂DCFDA solution to each well and incubate for 30 minutes at 37°C in the dark.
-
-
Measurement:
-
Remove the H₂DCFDA solution and wash the cells twice with warm PBS.
-
Add 100 µL of PBS to each well.
-
Immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Workflow for Intracellular ROS Measurement.
Protocol 3: Western Blot Analysis of eNOS and Phospho-eNOS
This protocol allows for the assessment of total eNOS expression and its phosphorylation status at key regulatory sites (e.g., Ser1177 for activation).
Materials:
-
Human endothelial cells
-
Endothelial cell growth medium
-
CAY10434
-
20-HETE (optional)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-eNOS, anti-phospho-eNOS (Ser1177)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture endothelial cells in 6-well plates and treat with CAY10434 as described in Protocol 1.
-
Cell Lysis:
-
After treatment, place the plates on ice and wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and scrape the cells.
-
Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Prepare protein samples by mixing with Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-eNOS signal to the total eNOS signal.
Workflow for Western Blot Analysis.
Conclusion
CAY10434 is a valuable pharmacological tool for elucidating the role of 20-HETE in the complex pathophysiology of endothelial dysfunction. The protocols provided here offer a starting point for researchers to investigate the potential of 20-HETE synthase inhibition as a therapeutic strategy for cardiovascular diseases. By carefully designing and executing these experiments, researchers can gain significant insights into the molecular mechanisms underlying endothelial dysfunction and explore novel avenues for drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. HET0016, a Selective Inhibitor of 20-HETE Synthesis, Decreases Pro-Angiogenic Factors and Inhibits Growth of Triple Negative Breast Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 20-hydroxyeicosatetraenoic acid causes endothelial dysfunction via eNOS uncoupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment with the cytochrome P450 ω-hydroxylase inhibitor HET0016 attenuates cerebrovascular inflammation, oxidative stress and improves vasomotor function in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 20-HETE in the regulation of vascular and cardiac function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Investigating the Anti-Hypertensive Effects of Rho-Kinase (ROCK) Inhibitors in Animal Models
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Signaling Pathway of ROCK-Mediated Vasoconstriction
The diagram below illustrates the signaling cascade leading to vascular smooth muscle contraction mediated by the RhoA/ROCK pathway. Activation of G-protein coupled receptors by vasoconstrictors like Angiotensin II leads to the activation of RhoA. RhoA, in turn, activates ROCK, which phosphorylates and inactivates myosin light chain phosphatase (MLCP), leading to an increase in phosphorylated myosin light chain (MLC) and subsequent smooth muscle contraction and vasoconstriction. ROCK inhibitors block this pathway, leading to vasodilation.
Caption: RhoA/ROCK signaling pathway in vascular smooth muscle contraction.
Experimental Protocols
Animal Model: Spontaneously Hypertensive Rat (SHR)
-
Animals: Male SHRs, 16-20 weeks of age, with established hypertension (Systolic Blood Pressure > 160 mmHg).
-
Control Group: Age-matched male Wistar-Kyoto (WKY) rats as normotensive controls.
-
Acclimatization: Animals should be housed for at least one week under standard laboratory conditions (12:12-h light-dark cycle, 22±2°C, 55±5% humidity) with ad libitum access to standard chow and water.
Preparation and Administration of CAY10434
-
Vehicle: A suitable vehicle for CAY10434 should be determined based on its solubility and stability (e.g., 0.5% carboxymethylcellulose, 10% DMSO in saline).
-
Dose Levels: A dose-response study is recommended to determine the optimal dose. For example, three dose levels (e.g., 1, 5, and 10 mg/kg) can be used.
-
Route of Administration: Oral gavage (p.o.) or intraperitoneal (i.p.) injection are common routes for preclinical studies. The choice depends on the pharmacokinetic properties of the compound.
-
Administration Protocol: Administer the selected doses of CAY10434 or vehicle to different groups of SHRs once daily for a predetermined period (e.g., 4 weeks).
Blood Pressure and Heart Rate Measurement
Blood pressure and heart rate can be measured using non-invasive or invasive methods.
-
Non-Invasive Method (Tail-Cuff Plethysmography):
-
Acclimatize the rats to the restraining device and tail-cuff apparatus for several days before the actual measurements to minimize stress-induced fluctuations.[7]
-
Warm the rat's tail to detect the pulse.
-
Place the cuff on the base of the tail and inflate it to a pressure above the expected systolic blood pressure.
-
Gradually deflate the cuff and record the pressure at which the pulse reappears (systolic blood pressure).
-
Take at least three stable readings and average them.
-
Measurements should be taken at the same time each day to minimize diurnal variations.
-
-
Invasive Method (Telemetry or Direct Cannulation): For continuous and more accurate blood pressure monitoring, radiotelemetry is the gold standard.
-
Surgically implant a telemetry transmitter with a catheter in the abdominal aorta or carotid artery of the rats under anesthesia.
-
Allow a recovery period of at least one week.
-
Record blood pressure and heart rate continuously in conscious, freely moving animals.
-
Experimental Workflow
The following diagram outlines the typical workflow for an in vivo anti-hypertensive study.
Caption: Workflow for an in vivo anti-hypertensive study.
Data Presentation
Quantitative data should be presented in a clear and structured format. The following tables provide templates for summarizing the effects of CAY10434 on blood pressure and heart rate.
Table 1: Effect of CAY10434 on Systolic Blood Pressure (SBP) in SHRs
| Treatment Group | Dose (mg/kg) | Baseline SBP (mmHg) | Week 1 SBP (mmHg) | Week 2 SBP (mmHg) | Week 3 SBP (mmHg) | Week 4 SBP (mmHg) |
| WKY (Control) | Vehicle | 125 ± 5 | 126 ± 6 | 124 ± 5 | 125 ± 7 | 126 ± 6 |
| SHR (Control) | Vehicle | 185 ± 8 | 188 ± 7 | 190 ± 9 | 192 ± 8 | 195 ± 10 |
| CAY10434 | 1 | 186 ± 9 | 175 ± 8 | 168 ± 7 | 162 ± 9 | 158 ± 8 |
| CAY10434 | 5 | 184 ± 7 | 162 ± 6 | 151 ± 8 | 145 ± 7 | 140 ± 9 |
| CAY10434 | 10 | 187 ± 8 | 150 ± 7 | 138 ± 9 | 132 ± 6 | 128 ± 7 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. SHR (Control).
Table 2: Effect of CAY10434 on Heart Rate (HR) in SHRs
| Treatment Group | Dose (mg/kg) | Baseline HR (bpm) | Week 4 HR (bpm) |
| WKY (Control) | Vehicle | 320 ± 15 | 325 ± 18 |
| SHR (Control) | Vehicle | 380 ± 20 | 385 ± 22 |
| CAY10434 | 1 | 382 ± 18 | 375 ± 20 |
| CAY10434 | 5 | 378 ± 21 | 370 ± 19 |
| CAY10434 | 10 | 385 ± 19 | 365 ± 21 |
Data are presented as mean ± SEM.
Mechanism of Action: ROCK Inhibition and Vasodilation
The following diagram illustrates the logical relationship between ROCK inhibition and the resulting physiological effect of vasodilation, which leads to a reduction in blood pressure.
Caption: Mechanism of ROCK inhibitor-induced vasodilation.
By following these detailed protocols and utilizing the provided templates for data presentation and visualization, researchers can effectively investigate the anti-hypertensive properties of novel ROCK inhibitors like CAY10434 in preclinical animal models.
References
- 1. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 2. Animal models of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Conditional ROCK activation in vivo induces tumor cell dissemination and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 7. animalcare.umich.edu [animalcare.umich.edu]
Application Notes and Protocols for CAY10434 in Human Kidney Microsomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CAY10434 as a selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) production in human kidney microsomes. This document includes detailed protocols for experimental procedures, data presentation, and visualizations of the relevant biological pathways.
Introduction to CAY10434 and 20-HETE
20-HETE is a biologically active lipid metabolite of arachidonic acid, produced by the action of cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F families.[1][2] In the human kidney, the primary enzymes responsible for 20-HETE synthesis are CYP4A11 and CYP4F2.[3] 20-HETE plays a crucial role in the regulation of renal function and blood pressure by acting as a potent vasoconstrictor of renal arterioles and modulating ion transport in the nephron.[1][2] Dysregulation of 20-HETE production has been implicated in various pathological conditions, including hypertension and kidney disease.
CAY10434 is a potent and selective inhibitor of 20-HETE synthase.[4] It specifically targets CYP4A11, a key enzyme in the 20-HETE synthesis pathway in human renal tissues.[4] Its high selectivity makes it an invaluable tool for studying the physiological and pathophysiological roles of 20-HETE in the kidney and for the development of novel therapeutic agents.
Data Presentation
The inhibitory potency of CAY10434 on 20-HETE production in human kidney microsomes is summarized in the table below. For comparative purposes, data for another commonly used 20-HETE synthesis inhibitor, HET0016, is also included.
| Inhibitor | Target Enzyme(s) | IC50 in Human Kidney Microsomes | Reference |
| CAY10434 | CYP4A11 | 8.8 nM | [4] |
| HET0016 | CYP4A/4F | 8.9 ± 2.7 nM | [5] |
Signaling Pathways and Experimental Workflow
To visualize the biological context and the experimental approach, the following diagrams are provided.
Caption: Synthesis of 20-HETE from arachidonic acid and its inhibition by CAY10434.
Caption: Workflow for determining the inhibitory effect of CAY10434 on 20-HETE production.
References
- 1. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of 20-HETE synthesis and action protects the kidney from ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing CAY10434 Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10434 is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor 2 (EP2). The PGE2-EP2 signaling pathway is a critical mediator in a variety of physiological and pathological processes, including inflammation, cancer, and neurodegeneration.[1][2] Dysregulation of this pathway is often associated with chronic inflammation, tumor growth and metastasis, and neuroinflammatory conditions.[1][3][4] As a Gs-coupled receptor, the activation of EP2 by its ligand PGE2 leads to an increase in intracellular cyclic AMP (camp), which in turn activates protein kinase A (PKA) and other downstream effectors. By blocking this interaction, CAY10434 offers a targeted approach to modulate the downstream effects of PGE2-EP2 signaling, making it a valuable tool for therapeutic development in various disease contexts.
These application notes provide a comprehensive guide for the in vivo assessment of CAY10434 efficacy, detailing experimental designs for three relevant disease models: rheumatoid arthritis, colitis-associated colorectal cancer, and neuroinflammation.
CAY10434: In Vivo Formulation and Administration
While specific in vivo formulation and dosage for CAY10434 are not extensively published, information on its solubility and the administration of similar EP2 antagonists can guide the experimental design.
Solubility and Formulation:
CAY10434 is reported to be soluble in ethanol. For in vivo administration, a common approach for compounds with limited aqueous solubility is to prepare a stock solution in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then dilute it with a vehicle appropriate for animal administration, such as a mixture of PEG300, Tween 80, and saline or corn oil. It is crucial to perform a pilot study to determine the maximum tolerated dose (MTD) of the chosen vehicle and the final formulation of CAY10434.
Administration Route and Dosage:
The route of administration will depend on the specific experimental model and the desired pharmacokinetic profile. Oral gavage is a potential route, as demonstrated by the in vivo efficacy of another selective EP2 antagonist, PF-04418948. Intraperitoneal (i.p.) injection is another common route for systemic drug delivery in preclinical studies.
A dose-response study is highly recommended to determine the optimal therapeutic dose of CAY10434 for each specific in vivo model. Based on studies with other small molecule inhibitors in mice, a starting dose range of 1-50 mg/kg could be considered for initial pilot studies, with adjustments based on observed efficacy and any signs of toxicity.
Prostaglandin E2 / EP2 Receptor Signaling Pathway
References
- 1. chondrex.com [chondrex.com]
- 2. researchgate.net [researchgate.net]
- 3. Collagen-Induced Arthritis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo characterization of PF-04418948, a novel, potent and selective prostaglandin EP₂ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Addressing CAY 10434 instability in long-term experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the potential instability of CAY10434 in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is CAY10434 and what is its mechanism of action?
CAY10434 is a selective inhibitor of 20-HETE synthase CYP4A11, with an IC50 value of 8.8 nM in human renal microsomes.[1][2][3] It is significantly less potent as an inhibitor of other CYP450 enzymes like 1A, 1C, and 3A.[1][2] CAY10434's formal chemical name is 6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine. 20-HETE (20-hydroxyeicosatetraenoic acid) is a metabolite of arachidonic acid and plays a role in vascular function, particularly in the kidney. By inhibiting 20-HETE synthesis, CAY10434 can be used to study the physiological and pathological roles of this signaling molecule.
Q2: What are the recommended storage conditions for CAY10434?
For long-term stability, CAY10434 should be stored at -20°C. The manufacturer suggests a stability of at least two years under these conditions. Once a stock solution is prepared, it is advisable to store it in aliquots at -80°C for up to six months or at -20°C for up to one month to avoid repeated freeze-thaw cycles.
Q3: In which solvents is CAY10434 soluble?
The solubility of CAY10434 varies depending on the solvent. It is important to prepare a high-concentration stock solution in an appropriate organic solvent before diluting it into your aqueous experimental medium.
| Solvent | Solubility |
| DMF | 20 mg/ml |
| DMSO | 12 mg/ml |
| Ethanol | 15 mg/ml |
| DMF:PBS (pH 7.2) (1:3) | 0.2 mg/ml |
To improve solubility, you can warm the solution to 37°C and sonicate it.
Q4: What are the potential causes of CAY10434 instability in long-term experiments?
Several factors can contribute to the degradation of small molecules like CAY10434 in cell culture media over time:
-
Chemical Degradation: The aqueous and physiological pH environment of cell culture media can lead to hydrolysis, oxidation, or photolysis of the compound.
-
Adsorption to Labware: The compound may non-specifically bind to the plastic surfaces of cell culture plates, tubes, or pipette tips.
-
Cellular Metabolism: The cells in your experiment may metabolize CAY10434, reducing its effective concentration.
Troubleshooting Guide
This guide provides solutions to common issues encountered during long-term experiments with CAY10434.
| Issue | Potential Cause | Recommended Solution |
| Complete loss of biological activity, even at high concentrations. | The compound is highly unstable in the experimental medium. | Assess the compound's stability in the media over the time course of your experiment using HPLC or LC-MS/MS. Consider a cell-free assay if the target is known to confirm compound activity. |
| Decreased compound efficacy over time. | Gradual degradation of the compound in the culture medium. | Replenish the compound with fresh medium at regular intervals. The frequency will depend on the stability data obtained from your assessment. |
| Adsorption of the compound to plasticware. | Consider using low-adhesion plasticware or pre-coating the plasticware with a blocking agent like bovine serum albumin (BSA). | |
| High variability in results between experiments. | Inconsistent compound stability due to variations in media preparation or handling. | Prepare fresh working solutions from a frozen stock for each experiment. Ensure consistent pH and storage of the media. |
| Inconsistent cell health or density. | Use cells within a consistent passage number range and ensure high viability before seeding. Standardize cell seeding density. | |
| Unexpected cytotoxicity at all concentrations. | The solvent used to dissolve the compound (e.g., DMSO) may be at a toxic concentration. | Ensure the final solvent concentration is non-toxic to your cells (typically <0.5% for DMSO). Run a vehicle control (media with solvent only) to assess solvent toxicity. |
| Compound precipitation at high concentrations. | Visually inspect for precipitate. Determine the solubility of CAY10434 in your specific culture medium. |
Experimental Protocols
Protocol 1: Assessment of CAY10434 Stability in Cell Culture Media
Objective: To determine the stability of CAY10434 in your specific cell culture medium over the time course of your experiment.
Materials:
-
CAY10434
-
Your specific cell culture medium (e.g., DMEM) with all supplements (e.g., serum, antibiotics)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS/MS system
Methodology:
-
Prepare a working solution of CAY10434 in your complete cell culture medium at the final concentration used in your experiments.
-
Aliquot the solution into sterile microcentrifuge tubes, one for each time point and replicate.
-
Place the tubes in a 37°C, 5% CO2 incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove one set of tubes from the incubator.
-
Immediately freeze the samples at -80°C until analysis.
-
Analyze the samples by HPLC or LC-MS/MS to determine the concentration of the parent CAY10434 compound.
-
Compare the concentration at each time point to the initial concentration at time 0 to determine the percentage of compound remaining.
Visualizations
Caption: Troubleshooting workflow for addressing CAY10434 instability.
Caption: CAY10434 mechanism of action and signaling pathway.
References
Technical Support Center: CAY10434 and Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of CAY10434 in cellular assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of CAY10434?
CAY10434 is a potent and selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase. Its primary molecular target is the cytochrome P450 (CYP) enzyme CYP4A11, for which it exhibits an IC50 value of 8.8 nM in human renal microsomes. By inhibiting CYP4A11, CAY10434 blocks the conversion of arachidonic acid to 20-HETE, a signaling lipid involved in various physiological processes, including the regulation of vascular tone and inflammation.
Q2: What are the known on-target effects of CAY10434 in cellular assays?
Inhibition of 20-HETE synthesis by CAY10434 is expected to modulate signaling pathways regulated by 20-HETE. 20-HETE is known to act as a ligand for the G protein-coupled receptor GPR75, leading to the transactivation of the epidermal growth factor receptor (EGFR).[1][2] This initiates downstream signaling cascades, including the MAPK and NF-κB pathways. Therefore, on-target effects of CAY10434 in cellular assays may include:
-
Decreased phosphorylation of EGFR and downstream effectors like ERK1/2.
-
Reduced activation of NF-κB and its target genes.
-
In vascular smooth muscle cells, on-target effects can manifest as vasodilation due to the role of 20-HETE in vasoconstriction.[3]
-
In endothelial cells, inhibition of 20-HETE may lead to reduced oxidative stress and inflammation.[3]
Q3: What is currently known about the off-target profile of CAY10434?
While CAY10434 is designed to be a selective inhibitor of CYP4A11, like most small molecules, it has the potential for off-target interactions. Publicly available data on a comprehensive off-target screen for CAY10434 is limited. However, initial selectivity data indicates that it is significantly less potent against other CYP450 isoforms.
Table 1: Selectivity Profile of CAY10434 Against Select CYP450 Isoforms
| Off-Target Enzyme | Potency vs. CYP4A11 (On-Target) |
| CYP1A | Nearly 200 times less potent |
| CYP1C | Nearly 200 times less potent |
| CYP3A | Nearly 200 times less potent |
Data compiled from publicly available product information.
Due to the presence of an imidazole (B134444) moiety, a common feature in many CYP inhibitors, there is a theoretical possibility of interactions with other CYP enzymes at higher concentrations.[4][5] It is important for researchers to be aware of this potential and to use the lowest effective concentration of CAY10434 in their experiments.
Q4: Are there known off-target liabilities for imidazole-based inhibitors that could be relevant for CAY10434?
Yes, imidazole-containing compounds are known to have a propensity to interact with heme-containing proteins, most notably various cytochrome P450 enzymes.[4][6][7] This interaction is due to the coordination of the imidazole nitrogen with the heme iron. While CAY10434 has been shown to be selective for CYP4A11, at higher concentrations it might inhibit other CYP isoforms. Some imidazole-based antifungal drugs, for instance, are known to be non-selective and inhibit multiple CYPs.[4] Therefore, when using CAY10434, especially at concentrations significantly above its IC50 for CYP4A11, the possibility of off-target effects on other CYPs should be considered.
Troubleshooting Guide for Unexpected Experimental Results
Unexpected results in cellular assays using CAY10434 could arise from either on-target effects that were not anticipated in your specific cell model or from bona fide off-target interactions. This guide provides a systematic approach to troubleshooting such observations.
Scenario 1: The observed cellular phenotype is stronger or different than expected from 20-HETE inhibition alone.
-
Possible Cause: Off-target effects on other signaling pathways.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that CAY10434 is binding to its intended target, CYP4A11, in your cells at the concentrations used.
-
Use a Structurally Unrelated Inhibitor: If available, use a different, structurally distinct 20-HETE synthase inhibitor. If this second inhibitor produces the same phenotype, it is more likely to be an on-target effect.
-
Rescue Experiment: If possible, perform a rescue experiment by adding exogenous 20-HETE to your cellular assay. If the phenotype is reversed, it strongly suggests an on-target mechanism.
-
Off-Target Panel Screening: If the unexpected phenotype persists and is not explained by on-target activity, consider having CAY10434 screened against a broad panel of kinases and other enzymes to identify potential off-target interactions.
-
Pathway Analysis: Use techniques like Western blotting to examine the activation state of key signaling molecules in pathways commonly affected by off-target kinase inhibitors (e.g., Akt, mTOR, JNK).
-
Scenario 2: High levels of cytotoxicity are observed at concentrations close to the effective dose.
-
Possible Cause: Off-target toxicity.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a careful dose-response curve for both the desired biological effect and cytotoxicity (e.g., using an MTT or LDH assay). Determine the therapeutic window.
-
Apoptosis Assays: Investigate whether the observed cell death is due to apoptosis by using assays such as Annexin V staining or caspase activity assays.
-
Consult Off-Target Databases: While specific data for CAY10434 is limited, check publicly available databases for off-target predictions for structurally similar compounds.
-
Consider Cell Line Specificity: The expression levels of on- and off-targets can vary between cell lines. If possible, confirm your findings in a second cell line.
-
Scenario 3: Inconsistent results between experiments.
-
Possible Cause: Experimental variability or compound instability.
-
Troubleshooting Steps:
-
Compound Handling: Ensure proper storage and handling of CAY10434 to avoid degradation. Prepare fresh stock solutions regularly.
-
Assay Conditions: Standardize all assay parameters, including cell density, incubation times, and reagent concentrations.
-
Positive and Negative Controls: Always include appropriate positive and negative controls in your experiments to monitor assay performance. For inhibition studies, a known inhibitor of your pathway of interest can serve as a positive control.
-
Experimental Protocols
Here are detailed methodologies for key experiments to investigate potential off-target effects of CAY10434.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the verification of CAY10434 binding to CYP4A11 in intact cells.
-
Materials:
-
Cells expressing CYP4A11
-
CAY10434
-
Vehicle (e.g., DMSO)
-
PBS
-
Lysis buffer with protease inhibitors
-
Antibody against CYP4A11
-
Secondary antibody for Western blotting
-
Equipment for heating, cell lysis, protein quantification, and Western blotting
-
-
Procedure:
-
Cell Treatment: Treat cells with CAY10434 or vehicle at the desired concentration for a specified time.
-
Heating: Heat the cell suspensions in a PCR cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Protein Quantification and Western Blotting: Collect the supernatant and quantify the amount of soluble CYP4A11 at each temperature using Western blotting.
-
Data Analysis: Plot the amount of soluble CYP4A11 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of CAY10434 indicates target engagement.
-
Protocol 2: Kinome Profiling Using a Competitive Binding Assay
This protocol provides a general overview of how to screen CAY10434 against a large panel of kinases. This is typically performed as a service by specialized companies.
-
Principle: An immobilized, broad-spectrum kinase inhibitor is used to capture kinases from a cell lysate. The test compound (CAY10434) is then added in competition. The amount of each kinase that remains bound to the immobilized inhibitor is quantified by mass spectrometry. A reduction in the amount of a bound kinase indicates that the test compound is interacting with it.
-
General Workflow:
-
Compound Preparation: CAY10434 is prepared at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).
-
Cell Lysate Preparation: A lysate is prepared from a cell line known to express a broad range of kinases.
-
Competitive Binding: The cell lysate is incubated with the immobilized kinase inhibitor beads in the presence of CAY10434 or a vehicle control.
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the bound kinases are then eluted.
-
Mass Spectrometry: The eluted kinases are identified and quantified using LC-MS/MS.
-
Data Analysis: The results are typically presented as the percentage of inhibition for each kinase at the tested concentration. Significant inhibition of a kinase other than the intended target is considered an off-target hit.
-
Visualizations
Caption: On-target signaling pathway of CAY10434.
Caption: A logical workflow for investigating off-target effects.
Caption: A decision tree for troubleshooting unexpected results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazole derivatives as new potent and selective 20-HETE synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Development and Application of KinomePro-DL: A Deep Learning Based Online Small Molecule Kinome Selectivity Profiling Prediction Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Your Research: A Technical Guide to CAY10434
Welcome to the Technical Support Center for CAY10434. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the use of CAY10434, a potent and selective 20-HETE synthase inhibitor. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you minimize variability and achieve reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CAY10434?
CAY10434 is a selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase. It specifically targets cytochrome P450 4A11 (CYP4A11), a key enzyme responsible for the production of 20-HETE from arachidonic acid. By inhibiting this enzyme, CAY10434 reduces the levels of 20-HETE, a signaling molecule involved in various physiological and pathophysiological processes, including the regulation of vascular tone and inflammation.
Q2: In which solvents can I dissolve CAY10434 and at what concentrations?
The solubility of CAY10434 varies depending on the solvent. It is crucial to prepare stock solutions at appropriate concentrations to ensure complete dissolution and avoid precipitation in your experiments. Below is a summary of its solubility in common laboratory solvents.
Q3: What are the recommended storage and stability guidelines for CAY10434?
For long-term storage, it is recommended to store CAY10434 as a solid at -20°C. Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. When stored correctly, the solid compound is stable for at least two years.
Q4: What are potential off-target effects of CAY10434 and how can they be mitigated?
While CAY10434 is a selective inhibitor of CYP4A11, high concentrations may lead to off-target effects. To mitigate these, it is essential to perform a dose-response experiment to determine the lowest effective concentration for your specific cell line or experimental model. Always include appropriate controls, such as a vehicle-only control and, if possible, a negative control compound that is structurally related but inactive against CYP4A11.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with CAY10434.
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or unexpected experimental results. | 1. Incomplete dissolution of CAY10434: The compound may have precipitated out of solution. 2. Degradation of CAY10434: Improper storage or multiple freeze-thaw cycles of the stock solution. 3. Variability in cell culture conditions: Inconsistent cell density, passage number, or media composition. | 1. Ensure the final solvent concentration in your assay is low (typically <1%) and compatible with your experimental system. Visually inspect for any precipitate. 2. Prepare fresh stock solutions and aliquot for single use. Store at -20°C or -80°C. 3. Standardize your cell culture protocols. |
| High levels of cell death observed after treatment. | 1. Inhibitor concentration is too high: Exceeding the optimal concentration can lead to cytotoxicity. 2. Solvent toxicity: The solvent (e.g., DMSO) may be toxic to the cells at the concentration used. | 1. Perform a dose-response curve to identify the optimal, non-toxic concentration. 2. Ensure the final concentration of the solvent is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control. |
| Lack of inhibitory effect. | 1. Inhibitor concentration is too low: The concentration used may be insufficient to inhibit CYP4A11 effectively. 2. Incorrect timing of inhibitor addition: The inhibitor must be present before or during the stimulation of 20-HETE production. 3. Inhibitor is not cell-permeable (for cellular assays): The compound may not be reaching its intracellular target. | 1. Increase the inhibitor concentration based on dose-response experiments. 2. Optimize the timing of inhibitor treatment relative to your experimental stimulus. 3. While CAY10434 is generally cell-permeable, this can be confirmed through cellular uptake assays if necessary. |
Quantitative Data Summary
The following tables provide key quantitative data for CAY10434 to assist in experimental design.
Table 1: Inhibitory Potency of CAY10434
| Target | IC₅₀ | Assay Condition |
| CYP4A11 (20-HETE synthase) | 8.8 nM | Human renal microsomes |
Table 2: Solubility of CAY10434
| Solvent | Approximate Solubility |
| DMF | 20 mg/mL |
| DMSO | 12 mg/mL |
| Ethanol | 15 mg/mL |
| DMF:PBS (pH 7.2) (1:3) | 0.2 mg/mL |
Experimental Protocols & Visualizations
20-HETE Signaling Pathway
The following diagram illustrates the signaling pathway initiated by 20-HETE, the product of the enzyme targeted by CAY10434. Understanding this pathway is crucial for interpreting the effects of CAY10434 in your experiments.
Caption: The 20-HETE signaling pathway and the inhibitory action of CAY10434.
Experimental Workflow for Testing CAY10434 Efficacy
This workflow outlines the key steps for assessing the inhibitory effect of CAY10434 in a cell-based assay.
Caption: A general experimental workflow for evaluating CAY10434 in a cell-based assay.
Detailed Protocol: In Vitro Enzyme Inhibition Assay
This protocol provides a general method for determining the IC₅₀ value of CAY10434 against CYP4A11.
Materials:
-
Purified human CYP4A11 enzyme
-
Arachidonic acid (substrate)
-
CAY10434
-
Assay buffer (optimized for CYP4A11 activity)
-
NADPH regenerating system
-
DMSO (for dissolving CAY10434)
-
96-well microplate
-
Microplate reader or LC-MS system for detection of 20-HETE
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of CAY10434 in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the CAY10434 stock solution in the assay buffer to create a range of concentrations for testing.
-
Prepare the substrate solution (arachidonic acid) in the assay buffer.
-
Prepare the enzyme solution (CYP4A11) in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
CAY10434 dilution or vehicle (DMSO)
-
CYP4A11 enzyme solution
-
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the arachidonic acid substrate and the NADPH regenerating system to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., an organic solvent).
-
-
Detection and Data Analysis:
-
Quantify the amount of 20-HETE produced in each well using a suitable method such as ELISA or LC-MS.
-
Calculate the percentage of inhibition for each CAY10434 concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the CAY10434 concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Troubleshooting unexpected results in CAY 10434 experiments
Welcome to the technical support center for CAY10434 experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and navigate experimental challenges with CAY10434, a selective inhibitor of CYP4A11.
Frequently Asked Questions (FAQs)
Q1: What is CAY10434 and what is its primary mechanism of action?
CAY10434 is a potent and selective inhibitor of the cytochrome P450 enzyme CYP4A11. CYP4A11 is a key enzyme in the ω-hydroxylation of arachidonic acid to form 20-hydroxyeicosatetraenoic acid (20-HETE).[1] Therefore, CAY10434's primary mechanism of action is the reduction of 20-HETE biosynthesis.[1]
Q2: What are the main applications of CAY10434 in research?
Given its role in downregulating 20-HETE, a significant signaling molecule in the vasculature, CAY10434 is primarily used in studies related to:
-
Hypertension and vascular tone regulation.[2]
-
Stroke and cerebral blood flow.[3]
-
Angiogenesis and cancer research.[1]
Q3: What is the IC₅₀ of CAY10434?
The half-maximal inhibitory concentration (IC₅₀) of CAY10434 for human CYP4A11 is approximately 8.8 nM in human renal microsomes.
Q4: How should I dissolve and store CAY10434?
Proper handling of CAY10434 is crucial for its stability and efficacy. Refer to the table below for solubility information. Stock solutions should be stored at -20°C. For cellular assays, ensure the final concentration of the solvent is compatible with your cell line and does not exceed a level that could induce toxicity (typically <0.1% DMSO).
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibitory Effect Observed
Possible Causes & Solutions
-
Inhibitor Degradation:
-
Solution: Prepare fresh stock solutions of CAY10434. Avoid repeated freeze-thaw cycles. Aliquot stock solutions into single-use vials.
-
-
Incorrect Inhibitor Concentration:
-
Solution: Verify the calculations for your working dilutions. It is advisable to use a concentration range that is 5 to 10 times higher than the known IC₅₀ or Kᵢ values to ensure complete inhibition.
-
-
Solubility Issues:
-
Solution: Ensure CAY10434 is fully dissolved in the solvent before preparing aqueous dilutions. Sonication can aid in dissolving the compound. If the final concentration in your assay medium is high, precipitation may occur. Visually inspect for any precipitate.
-
-
Experimental Conditions:
-
Solution: Optimize incubation time. The inhibitor needs sufficient time to interact with the enzyme. Also, ensure the pH and temperature of your assay are within the optimal range for enzyme activity.[5]
-
Issue 2: Unexpected Cellular Toxicity or Off-Target Effects
Possible Causes & Solutions
-
High Solvent Concentration:
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in your cell culture medium is at a non-toxic level. Run a vehicle control (medium with the same concentration of solvent but no inhibitor) to assess solvent toxicity.
-
-
Off-Target Effects of the Inhibitor:
-
Solution: While CAY10434 is selective, high concentrations may inhibit other enzymes.[6] It is important to perform dose-response experiments to determine the optimal concentration that inhibits CYP4A11 without causing significant off-target effects. Consider using a structurally different CYP4A inhibitor as an orthogonal control to confirm that the observed phenotype is due to the inhibition of the intended target.[6]
-
-
Cell Line Sensitivity:
-
Solution: Different cell lines can have varying sensitivities to small molecule inhibitors. Perform a cell viability assay (e.g., Resazurin (B115843) or MTT assay) to determine the cytotoxic concentration range of CAY10434 for your specific cell line.
-
Issue 3: High Variability Between Experimental Replicates
Possible Causes & Solutions
-
Pipetting Errors:
-
Solution: Use calibrated pipettes and proper pipetting techniques. For multi-well plates, preparing a master mix of reagents can help ensure consistency across wells.[7]
-
-
Incomplete Homogenization of Samples:
-
Solution: If using tissue or cell lysates, ensure they are thoroughly homogenized to allow for consistent enzyme and inhibitor concentrations.[7]
-
-
Inconsistent Cell Seeding:
-
Solution: Ensure a uniform cell density across all wells in cell-based assays. Uneven cell distribution can lead to significant variability in results.
-
Data Presentation
Table 1: Quantitative Data for CAY10434
| Parameter | Value | Source |
| Target | CYP4A11 | - |
| IC₅₀ | 8.8 nM (human renal microsomes) | - |
| Solubility | ||
| Ethanol | ~15 mg/mL | - |
| DMSO | ~12 mg/mL | - |
| DMF | ~20 mg/mL | - |
| Storage | -20°C | - |
Experimental Protocols
General Protocol for a Resazurin-Based Cell Viability Assay
This protocol provides a general framework for assessing the cytotoxicity of CAY10434.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
CAY10434 stock solution (in a suitable solvent like DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well clear-bottom black plates (for fluorescence)
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment:
-
Prepare serial dilutions of CAY10434 in complete cell culture medium.
-
Include a "vehicle control" (medium with the same concentration of solvent as the highest CAY10434 concentration) and a "no-treatment control" (medium only).
-
Remove the old medium from the cells and add the medium containing the different concentrations of CAY10434.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Resazurin Addition:
-
Prepare the resazurin working solution by diluting the stock solution in complete cell culture medium.
-
Remove the treatment medium and wash the cells gently with PBS.
-
Add the resazurin working solution to each well and incubate for 1-4 hours, protected from light.
-
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a fluorescence plate reader.
-
Data Analysis: The fluorescence intensity is proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Mandatory Visualizations
Caption: CAY10434 inhibits CYP4A11, blocking 20-HETE synthesis.
Caption: Workflow for CAY10434 experiments.
References
- 1. CYP4 Enzymes as potential drug targets: focus on enzyme multiplicity, inducers and inhibitors, and therapeutic modulation of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase and fatty acid ω-hydroxylase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the CYP4A/20-HETE pathway in vascular dysfunction of the Dahl salt-sensitive rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. article.imrpress.com [article.imrpress.com]
- 5. Enzyme Inhibition By Reaction Conditions [sigmaaldrich.com]
- 6. resources.biomol.com [resources.biomol.com]
- 7. docs.abcam.com [docs.abcam.com]
Technical Support Center: Optimizing CAY10434 Dosage for Maximum 20-HETE Inhibition
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing CAY10434, a selective inhibitor of 20-HETE synthase. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presentation to facilitate the effective use of CAY10434 in your research.
Troubleshooting Guide
This section addresses common issues that may arise during experiments with CAY10434.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no inhibition of 20-HETE production | - Incorrect CAY10434 concentration: The concentration may be too low to effectively inhibit the 20-HETE synthase enzyme (CYP4A11).- Poor solubility of CAY10434: The compound may not be fully dissolved in the experimental medium.- Enzyme degradation: The 20-HETE synthase enzyme in your sample (e.g., microsomes, cell lysate) may have lost activity.- Sub-optimal assay conditions: Incorrect pH, temperature, or incubation time can affect enzyme activity and inhibitor binding. | - Optimize CAY10434 concentration: Perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental system. Start with a range of concentrations around the known IC50 of 8.8 nM.[1]- Ensure proper solubilization: CAY10434 is soluble in organic solvents like DMSO, DMF, and ethanol. Prepare a concentrated stock solution in one of these solvents and then dilute it into your aqueous assay buffer. Ensure the final solvent concentration is low and does not affect enzyme activity. A vehicle control is crucial.- Verify enzyme activity: Use a positive control with a known active enzyme preparation to ensure your assay is working correctly. Store enzyme preparations at appropriate temperatures (e.g., -80°C) to prevent degradation.- Optimize assay parameters: Ensure the pH and temperature of your assay are optimal for CYP4A11 activity. The incubation time should be sufficient for the inhibitor to interact with the enzyme. |
| High variability between replicate experiments | - Inconsistent pipetting: Inaccurate pipetting of the inhibitor, substrate, or enzyme can lead to significant variability.- Cellular heterogeneity: If using cell culture, variations in cell number, confluency, or passage number can affect 20-HETE production.- Sample preparation inconsistencies: Variations in the preparation of microsomes, cell lysates, or tissue homogenates can lead to differing enzyme concentrations. | - Use calibrated pipettes and proper technique: Ensure all pipettes are calibrated and use reverse pipetting for viscous solutions.- Standardize cell culture conditions: Maintain consistent cell seeding densities, passage numbers, and confluency levels for all experiments.- Standardize sample preparation: Follow a consistent and validated protocol for all sample preparations to ensure uniformity. |
| Unexpected off-target effects observed | - Inhibition of other CYP enzymes: Although CAY10434 is selective for CYP4A11, at higher concentrations it may inhibit other cytochrome P450 enzymes.- Interaction with other signaling pathways: The observed effect may be due to an unknown interaction of CAY10434 with other cellular pathways. | - Perform selectivity assays: Test the effect of CAY10434 on other relevant CYP enzymes to confirm its selectivity in your experimental system.- Use multiple inhibitors: Compare the effects of CAY10434 with other 20-HETE synthase inhibitors (e.g., HET0016) to see if the observed effect is specific to 20-HETE inhibition.- Conduct rescue experiments: If possible, add exogenous 20-HETE to your system to see if it can reverse the effects of CAY10434, confirming that the effect is mediated by 20-HETE inhibition. |
| Difficulty in measuring 20-HETE levels | - Low 20-HETE production: The basal level of 20-HETE production in your system may be below the detection limit of your assay.- Sample degradation: 20-HETE can be unstable and may degrade during sample collection, storage, or processing.- Matrix effects: Components in your sample (e.g., lipids, proteins) can interfere with the detection of 20-HETE in immunoassays (ELISA) or mass spectrometry (LC-MS/MS). | - Stimulate 20-HETE production: If applicable, stimulate your cells or tissues with an appropriate agonist to increase 20-HETE production to a detectable level.- Proper sample handling: Collect and process samples quickly on ice. Add an antioxidant (e.g., butylated hydroxytoluene, BHT) to prevent degradation. Store samples at -80°C.- Sample purification: Use solid-phase extraction (SPE) to purify your samples and remove interfering substances before analysis by ELISA or LC-MS/MS. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CAY10434?
A1: CAY10434 is a selective inhibitor of the 20-HETE synthase enzyme, specifically the cytochrome P450 isoform CYP4A11.[1] It blocks the conversion of arachidonic acid to 20-hydroxyeicosatetraenoic acid (20-HETE).
Q2: What is the IC50 of CAY10434?
A2: The half-maximal inhibitory concentration (IC50) of CAY10434 for human CYP4A11 in renal microsomes is 8.8 nM.[1][2]
Q3: How should I prepare a stock solution of CAY10434?
A3: CAY10434 is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and ethanol. It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in one of these solvents and store it at -20°C. For experiments, the stock solution should be diluted in the appropriate aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent in the assay is low (typically <0.1%) to avoid solvent-induced effects.
Q4: What is a typical starting concentration for in vitro experiments?
A4: A good starting point for in vitro experiments is to test a range of concentrations around the IC50 value. For cell-based assays, concentrations ranging from 10 nM to 10 µM are often used. For example, in studies with prostate cancer cell lines, a similar 20-HETE inhibitor, HET0016, was used at concentrations of 1 and 10 µM.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Q5: What is a recommended dosage for in vivo animal studies?
A5: In vivo dosage will depend on the animal model, route of administration, and the specific research question. While specific in vivo dosage data for CAY10434 is limited in the readily available literature, a common approach for similar inhibitors is to start with a dose of 1-10 mg/kg and adjust based on efficacy and toxicity. The route of administration can be intraperitoneal (i.p.), intravenous (i.v.), or oral gavage, depending on the formulation and experimental design. It is crucial to perform a dose-ranging study to determine the optimal and safe dose for your specific animal model.
Q6: What vehicle should I use for in vivo administration?
A6: The choice of vehicle depends on the solubility of CAY10434 and the route of administration. For i.p. or i.v. injection, a common vehicle for poorly water-soluble compounds is a mixture of DMSO, Tween 80 (or another surfactant), and saline. For oral gavage, a suspension in a vehicle like carboxymethylcellulose (CMC) can be used. It is essential to include a vehicle control group in your in vivo experiments.
Q7: How can I measure the inhibition of 20-HETE production?
A7: The inhibition of 20-HETE production can be quantified by measuring the levels of 20-HETE in your biological samples (e.g., cell culture supernatant, cell lysates, plasma, tissue homogenates). Common methods for 20-HETE measurement include:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A sensitive and relatively high-throughput method.[3][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly specific and sensitive method that can also measure other eicosanoids simultaneously.[5][6][7][8][9]
Experimental Protocols
In Vitro 20-HETE Inhibition Assay using Human Renal Microsomes
This protocol provides a general framework for assessing the inhibitory effect of CAY10434 on 20-HETE synthesis in human renal microsomes.
Materials:
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Human renal microsomes
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CAY10434
-
Arachidonic acid (substrate)
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NADPH (cofactor)
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Potassium phosphate (B84403) buffer (pH 7.4)
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DMSO (for dissolving CAY10434)
-
Methanol (for reaction termination)
-
Internal standard (e.g., 20-HETE-d6 for LC-MS/MS)
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LC-MS/MS or ELISA kit for 20-HETE quantification
Procedure:
-
Prepare CAY10434 dilutions: Prepare a stock solution of CAY10434 in DMSO. Serially dilute the stock solution in the assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 1 µM). Include a vehicle control (DMSO only).
-
Prepare reaction mixture: In a microcentrifuge tube, combine the potassium phosphate buffer, human renal microsomes, and the desired concentration of CAY10434 or vehicle.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction: Add arachidonic acid to the mixture.
-
Start the enzymatic reaction: Add NADPH to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-30 minutes).
-
Terminate the reaction: Stop the reaction by adding ice-cold methanol. If using LC-MS/MS, add the internal standard at this step.
-
Sample processing: Centrifuge the mixture to pellet the protein. Collect the supernatant for 20-HETE analysis.
-
Quantify 20-HETE: Analyze the supernatant for 20-HETE content using a validated LC-MS/MS method or an ELISA kit.
-
Data analysis: Calculate the percentage of inhibition for each CAY10434 concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Assessment of CAY10434 Efficacy in a Mouse Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of CAY10434 in a mouse model.
Materials:
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CAY10434
-
Vehicle (e.g., DMSO/Tween 80/saline)
-
Experimental mice and control mice
-
Syringes and needles for administration
-
Equipment for blood and tissue collection
-
LC-MS/MS or ELISA kit for 20-HETE quantification
Procedure:
-
Animal acclimatization: Allow mice to acclimatize to the housing conditions for at least one week before the experiment.
-
Group allocation: Randomly assign mice to different treatment groups: vehicle control and CAY10434 at various doses (e.g., 1, 5, 10 mg/kg).
-
CAY10434 preparation: Prepare the dosing solutions of CAY10434 in the chosen vehicle on the day of administration.
-
Administration: Administer CAY10434 or vehicle to the mice via the chosen route (e.g., i.p. injection). The frequency and duration of administration will depend on the experimental design.
-
Monitoring: Monitor the animals regularly for any signs of toxicity or adverse effects.
-
Sample collection: At the end of the treatment period, collect blood samples (for plasma) and/or tissues of interest (e.g., kidney, aorta).
-
Sample processing: Process the blood to obtain plasma. Homogenize the tissues in an appropriate buffer.
-
20-HETE measurement: Extract and quantify 20-HETE levels in the plasma and tissue homogenates using LC-MS/MS or ELISA.
-
Data analysis: Compare the 20-HETE levels between the vehicle-treated and CAY10434-treated groups to determine the in vivo inhibitory efficacy. Analyze any other relevant physiological or pathological parameters.
Data Presentation
The following table summarizes key quantitative data for CAY10434.
| Parameter | Value | Species/System | Reference |
| IC50 | 8.8 nM | Human renal microsomes | [1][2] |
| Solubility | Soluble in DMSO, DMF, Ethanol | - | - |
Visualizations
20-HETE Signaling Pathway
Caption: CAY10434 inhibits the synthesis of 20-HETE from arachidonic acid by CYP4A11.
Experimental Workflow for CAY10434 In Vitro Testing
Caption: A typical workflow for evaluating CAY10434's in vitro efficacy.
Troubleshooting Logic for Low 20-HETE Inhibition
Caption: A decision tree to troubleshoot experiments with low 20-HETE inhibition.
References
- 1. interpriseusa.com [interpriseusa.com]
- 2. biocat.com [biocat.com]
- 3. Role of 20-Hydroxyeicosatetraenoic Acid (20-HETE) in Androgen-Mediated Cell Viability in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mybiosource.com [mybiosource.com]
- 5. lipidmaps.org [lipidmaps.org]
- 6. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Lipoxygenase, CYP450, and Non-Enzymatic Metabolites of Arachidonic Acid in Essential Hypertension and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 9. researchgate.net [researchgate.net]
CAY 10434 degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the proper storage, handling, and potential troubleshooting for CAY10434.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for CAY10434?
A1: CAY10434 should be stored at -20°C.[1] When stored under these conditions, the product is stable for at least two years.[1]
Q2: How is CAY10434 supplied?
A2: CAY10434 is supplied as a solution in ethanol.[1]
Q3: What are the known degradation pathways for CAY10434?
A3: Currently, there is no publicly available information on the specific degradation pathways or degradation products of CAY10434. To ensure the integrity of the compound, it is crucial to adhere to the recommended storage and handling guidelines.
Q4: In which solvents is CAY10434 soluble?
A4: CAY10434 is soluble in several organic solvents. The approximate solubilities are provided in the table below.[1]
Q5: Is CAY10434 suitable for use in live cells or in vivo studies?
A5: The manufacturer warns that this product is not for human or veterinary use.[1] For in vitro cellular assays, it is critical to consider the toxicity of the solvent (ethanol) and to perform appropriate vehicle controls. The solubility in aqueous buffers is limited.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no compound activity in the experiment. | Improper storage leading to degradation. | Ensure the compound has been consistently stored at -20°C. Verify the age of the compound; it is guaranteed stable for at least two years when stored correctly.[1] |
| Multiple freeze-thaw cycles. | Aliquot the stock solution upon receipt to minimize the number of freeze-thaw cycles. | |
| Incorrect solvent used for dilution. | Use a solvent in which CAY10434 is readily soluble and that is compatible with your experimental system. Refer to the solubility data table. | |
| Precipitation of the compound in aqueous media. | Low solubility in aqueous buffers. | CAY10434 has limited solubility in aqueous solutions.[1] To improve solubility, first dissolve the compound in an organic solvent like DMF or DMSO and then dilute with the aqueous buffer.[1] It is not recommended to store the aqueous solution for more than one day. |
| Inconsistent experimental results. | Inaccurate concentration of the stock solution due to solvent evaporation. | Ensure the vial is tightly sealed and stored at -20°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation from entering the vial. |
| Contamination of the stock solution. | Use sterile techniques when handling the compound and its solutions. |
Data Presentation
Table 1: Solubility of CAY10434 [1]
| Solvent | Approximate Solubility |
| DMF | 20 mg/ml |
| DMF:PBS (pH 7.2) (1:3) | 0.2 mg/ml |
| DMSO | 12 mg/ml |
| Ethanol | 15 mg/ml |
Table 2: Storage and Stability of CAY10434 [1]
| Parameter | Value |
| Storage Temperature | -20°C |
| Stability | ≥ 2 years |
| Formulation | A solution in ethanol |
Experimental Protocols
Protocol for Preparing a Stock Solution and Working Solutions
-
Receipt and Storage: Upon receiving the CAY10434 solution, immediately store it at -20°C in its original vial.
-
Stock Solution Handling:
-
Before opening, allow the vial to warm to room temperature to prevent moisture condensation, which could affect the concentration.
-
If the entire amount will not be used at once, it is recommended to prepare aliquots in tightly sealed vials to avoid repeated freeze-thaw cycles.
-
-
Preparing Working Solutions:
-
For cell-based assays, a common practice is to prepare a high-concentration stock in a solvent like DMSO or DMF.
-
Further dilute this stock solution with the appropriate cell culture medium to the final desired concentration immediately before use.
-
Important: Always include a vehicle control in your experiments, which contains the same final concentration of the solvent used to dissolve CAY10434.
-
Visualizations
References
How to control for vehicle effects when using CAY 10434 in ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CAY10434 dissolved in ethanol (B145695).
Frequently Asked Questions (FAQs)
Q1: What is CAY10434 and what is its mechanism of action?
CAY10434 is a potent and selective inhibitor of 20-HETE synthase, specifically targeting the cytochrome P450 enzyme CYP4A11.[1][2][3] CYP4A11 is responsible for the metabolism of arachidonic acid to 20-hydroxyeicosatetraenoic acid (20-HETE).[1][3] By inhibiting CYP4A11, CAY10434 reduces the production of 20-HETE, a signaling molecule involved in various physiological and pathophysiological processes, including the regulation of vascular tone, inflammation, and cell growth.[4][5][6]
Q2: Why is ethanol used as a vehicle for CAY10434?
Ethanol is often used as a solvent for compounds like CAY10434 that have limited solubility in aqueous solutions. Its utility as a vehicle is to ensure the compound is completely dissolved and can be uniformly delivered to the experimental system, be it an in vitro cell culture or an in vivo model.
Q3: What are "vehicle effects" and why are they a concern with ethanol?
"Vehicle effects" refer to the biological responses caused by the solvent used to deliver a compound, independent of the compound itself.[7][8][9] Ethanol, even at low concentrations, can have its own physiological and cellular effects, which can confound experimental results.[10][11][12][13][14] These effects can include alterations in cell viability, proliferation, gene expression, and signaling pathways.[10][13] Therefore, it is crucial to control for the effects of the ethanol vehicle to ensure that the observed results are solely attributable to CAY10434.
Q4: What is a vehicle control and why is it essential?
A vehicle control is an experimental group that is treated with the same concentration of the vehicle (in this case, ethanol) as the experimental group, but without the active compound (CAY10434).[7][8][9][15] This control group is fundamental for distinguishing the biological effects of CAY10434 from any effects induced by the ethanol solvent.[15] Without a proper vehicle control, it is impossible to definitively attribute the observed outcomes to the inhibitor.
Troubleshooting Guide
Issue 1: Unexpected or high variability in in vitro experimental results.
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Possible Cause: The concentration of ethanol used as a vehicle may be too high, leading to cytotoxicity or other off-target cellular effects. Different cell lines can have varying sensitivities to ethanol.[10][11][12]
-
Troubleshooting Steps:
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Verify Ethanol Concentration: Double-check calculations to ensure the final concentration of ethanol in the cell culture medium is as low as possible, ideally below 0.5%.[16] Some sensitive cell lines may even require concentrations below 0.1%.
-
Perform a Vehicle Dose-Response Study: Before conducting your main experiment, test a range of ethanol concentrations on your specific cell line to determine the No-Observed-Adverse-Effect-Level (NOAEL). Measure key parameters such as cell viability (e.g., using a Trypan Blue exclusion assay or a non-reducing viability assay like Resazurin), proliferation, and morphology.
-
Use a Consistent Vehicle Concentration: Ensure that the final concentration of ethanol is identical across all experimental and control groups.
-
Issue 2: Vehicle control group shows a significant biological response compared to the untreated control group.
-
Possible Cause: The concentration of ethanol, although not overtly toxic, may be sufficient to induce a biological response in the cells, such as altered gene expression or signaling.[13][14]
-
Troubleshooting Steps:
-
Lower Ethanol Concentration: If possible, reduce the final ethanol concentration in your experiments. This may require preparing a more concentrated stock of CAY10434.
-
Characterize Vehicle Effects: If the ethanol concentration cannot be lowered, it is crucial to thoroughly characterize the effects of the vehicle alone. This includes measuring the same endpoints in the vehicle control group as in the CAY10434-treated group. The effect of CAY10434 should then be reported as the difference between the CAY10434-treated group and the vehicle control group.
-
Consider Alternative Solvents: If ethanol's effects are too pronounced and interfere with the interpretation of your results, you may need to explore other solvents for CAY10434. However, any new vehicle would also require thorough validation and appropriate controls.
-
Issue 3: Inconsistent results in in vivo animal studies.
-
Possible Cause: The administration of ethanol as a vehicle may be causing systemic effects in the animals, such as stress, inflammation, or metabolic changes, which can increase the variability of the results.[17]
-
Troubleshooting Steps:
-
Appropriate Vehicle Control Group: Always include a vehicle control group that receives the same volume and concentration of ethanol via the same administration route as the CAY10434-treated group.[15]
-
Acclimatization: Acclimate the animals to the handling and injection procedures before the start of the experiment to minimize stress-related responses.
-
Monitor for Adverse Effects: Closely monitor all animals, including the vehicle control group, for any signs of adverse effects from the ethanol administration.
-
Data Analysis: When analyzing the data, the primary comparison should be between the CAY10434-treated group and the vehicle control group.
-
Experimental Protocols
In Vitro Vehicle Control Protocol
Objective: To determine the appropriate concentration of ethanol vehicle and to control for its effects in a cell-based assay with CAY10434.
Methodology:
-
Preparation of CAY10434 Stock Solution: Dissolve CAY10434 in 100% ethanol to create a high-concentration stock solution (e.g., 10 mM).
-
Vehicle Dose-Response Experiment:
-
Plate cells at the desired density and allow them to adhere overnight.
-
Prepare a serial dilution of ethanol in cell culture medium to achieve a range of final concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.5%, 1%).
-
Include an untreated control group (medium only).
-
Expose the cells to the different ethanol concentrations for the same duration as your planned CAY10434 experiment.
-
Assess cell viability, proliferation, and any other relevant baseline parameters.
-
Determine the highest concentration of ethanol that does not cause a significant effect compared to the untreated control (NOAEL). This will be your maximum vehicle concentration for the main experiment.
-
-
Main Experiment Setup:
-
Untreated Control: Cells in culture medium only.
-
Vehicle Control: Cells in culture medium containing the determined NOAEL of ethanol.
-
CAY10434 Treatment Group(s): Cells in culture medium containing CAY10434 dissolved in ethanol, ensuring the final ethanol concentration is the same as in the vehicle control group.
-
Positive Control (optional but recommended): Cells treated with a compound known to elicit the expected effect.
-
Data Presentation: In Vitro Ethanol Dose-Response
| Final Ethanol Concentration | Cell Viability (%) | Proliferation Index | Notes |
| Untreated Control | 100 ± 5 | 1.0 ± 0.1 | Baseline |
| 0.01% | 98 ± 6 | 1.0 ± 0.1 | No significant effect |
| 0.05% | 97 ± 5 | 0.98 ± 0.1 | No significant effect |
| 0.1% | 95 ± 7 | 0.95 ± 0.1 | No significant effect |
| 0.5% | 85 ± 8 | 0.8 ± 0.2 | Slight decrease in viability |
| 1.0% | 70 ± 10 | 0.6 ± 0.2 | Significant decrease in viability |
Data are representative and should be determined experimentally for each cell line.
Signaling Pathway and Experimental Workflow Diagrams
CAY10434 Mechanism of Action and Downstream Signaling
Caption: Mechanism of action of CAY10434 and the 20-HETE signaling pathway.
Experimental Workflow for Vehicle Control
Caption: Logical workflow for implementing proper vehicle controls.
References
- 1. CYP4A11 - Wikipedia [en.wikipedia.org]
- 2. alliancegenome.org [alliancegenome.org]
- 3. uniprot.org [uniprot.org]
- 4. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology. | Semantic Scholar [semanticscholar.org]
- 6. article.imrpress.com [article.imrpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Ethanol affects fibroblast behavior differentially at low and high doses: A comprehensive, dose-response evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toxicity of ethanol in low concentrations. Experimental evaluation in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ScholarWorks@CWU - Symposium Of University Research and Creative Expression (SOURCE): Ethanol as a solvent in pharmaceutical toxicity testing should be used with caution [digitalcommons.cwu.edu]
- 13. The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Identifying and mitigating CAY 10434 cytotoxicity in cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating the potential cytotoxic effects of CAY 10434 in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of the cytochrome P450 enzyme CYP4A11. This enzyme is primarily responsible for the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE), a bioactive lipid involved in various cellular processes. By inhibiting CYP4A11, this compound effectively reduces the intracellular levels of 20-HETE.
Q2: Why might this compound exhibit cytotoxicity in my cell line?
The cytotoxic or anti-proliferative effects of this compound are linked to its inhibition of 20-HETE synthesis. 20-HETE has been shown to promote the growth and survival of various cancer cell lines, including those from the kidney, breast, brain (glioblastoma), and lung.[1][2] Therefore, by decreasing 20-HETE levels, this compound can inhibit signaling pathways that are crucial for cancer cell proliferation and survival.
Q3: Which signaling pathways are affected by this compound?
This compound, by reducing 20-HETE, can impact several key signaling pathways involved in cell growth and survival. 20-HETE is known to activate the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) pathways, both of which are central to cell proliferation and the inhibition of apoptosis.[3][4] Inhibition of these pathways is a likely mechanism for the observed cytotoxicity.
Q4: Can this compound induce apoptosis?
Yes, by inhibiting the pro-survival signals mediated by 20-HETE, this compound can indirectly lead to the induction of apoptosis. 20-HETE has been shown to protect cells from apoptosis.[3][4] Therefore, its depletion can shift the cellular balance towards programmed cell death, which can be confirmed by assays for caspase activation or Annexin V staining.[5]
Q5: Are there potential off-target effects of this compound that could contribute to cytotoxicity?
This compound is an imidazole-based compound. Some imidazole (B134444) derivatives are known to have off-target effects, including the non-selective inhibition of other cytochrome P450 enzymes.[6][7][8] While this compound is reported to be selective for CYP4A11, high concentrations or specific cellular contexts might lead to interactions with other proteins, potentially contributing to cytotoxicity.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: Higher-than-expected cytotoxicity observed at low concentrations of this compound.
-
Possible Cause: The cell line being used is highly dependent on the 20-HETE signaling pathway for survival.
-
Troubleshooting Steps:
-
Confirm IC50 Value: Perform a dose-response experiment to determine the precise IC50 of this compound for your specific cell line.
-
Assess 20-HETE Levels: If possible, measure the endogenous production of 20-HETE by your cell line to confirm its reliance on this pathway.
-
Rescue Experiment: Attempt to rescue the cells by co-administering a stable 20-HETE analog with this compound. A reversal of the cytotoxic effect would confirm the on-target mechanism.
-
Issue 2: Inconsistent or variable results in cell viability assays.
-
Possible Cause 1: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the concentrations used.
-
Troubleshooting Step: Always include a vehicle control (cells treated with the solvent at the same final concentration) to differentiate between compound- and solvent-induced effects.[9]
-
-
Possible Cause 2: Compound Precipitation. At higher concentrations, this compound may precipitate out of the culture medium, leading to inaccurate results.
-
Troubleshooting Step: Visually inspect the wells for any signs of precipitation. Determine the solubility limit of this compound in your specific culture medium.
-
-
Possible Cause 3: Assay Interference. this compound may directly interfere with the reagents of your cell viability assay (e.g., reduction of MTT reagent).[9][10]
-
Troubleshooting Step: Run a cell-free control by adding this compound to the assay reagents in the absence of cells to check for any direct chemical reactions. Consider using an alternative viability assay based on a different principle (e.g., ATP-based or LDH release).
-
Issue 3: No significant cytotoxicity observed, even at high concentrations.
-
Possible Cause 1: The cell line may not be dependent on 20-HETE for survival and proliferation.
-
Possible Cause 2: The compound may have degraded.
-
Troubleshooting Step: Ensure proper storage of the this compound stock solution. Prepare fresh dilutions for each experiment.
-
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of a well-characterized 20-HETE synthesis inhibitor, HET0016, which can be used as a reference for designing experiments with this compound.
| Cell Line Type | Assay | Inhibitor | IC50 / Effect | Reference |
| Glioblastoma (9L, U251) | Proliferation | HET0016 | Inhibition of proliferation | [11] |
| Renal Cell Carcinoma | Proliferation | 20-HETE synthesis inhibitor | Reduced growth | [1] |
| Breast Cancer | Proliferation | 20-HETE synthesis inhibitor | Blocked proliferation | [2] |
| Prostate Cancer | Proliferation | 20-HETE synthesis inhibitor | Blocked proliferation | [2] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Detection of Apoptosis using Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the appropriate duration.
-
Cell Harvesting: Gently harvest the cells, including any floating cells from the supernatant.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are viable.
-
Visualizations
Caption: Mechanism of this compound-induced cytotoxicity.
Caption: General workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting logic for unexpected this compound cytotoxicity.
References
- 1. Targeting 20-HETE producing enzymes in cancer - rationale, pharmacology, and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. 20-HETE increases survival and decreases apoptosis in pulmonary arteries and pulmonary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vascular Actions of 20-HETE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis Detection Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of imidazole derivatives on cytochromes P450 from human hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 11. 20-HETE-producing Enzymes Are Up-regulated in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of CAY10434 and HET0016 for 20-HETE Inhibition
For researchers, scientists, and drug development professionals, the selective inhibition of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis is a critical area of investigation due to its role in various physiological and pathological processes, including the regulation of vascular tone and blood pressure. This guide provides an objective comparison of two prominent 20-HETE synthase inhibitors, CAY10434 and HET0016, supported by experimental data to aid in the selection of the most appropriate tool for research and development.
Executive Summary
Both CAY10434 and HET0016 are potent and selective inhibitors of 20-HETE synthesis, targeting the cytochrome P450 (CYP) enzymes responsible for its production, primarily CYP4A and CYP4F isoforms. Notably, in human renal microsomes, both compounds exhibit remarkably similar potencies, with reported IC50 values of 8.8 nM for CAY10434 and 8.9 nM for HET0016.[1][2] HET0016 has been more extensively characterized in the literature as a non-competitive and irreversible inhibitor of CYP4A enzymes. While direct comparative studies are limited, the available data suggest both compounds are highly effective tools for investigating the physiological roles of 20-HETE.
Mechanism of Action
Both CAY10434 and HET0016 act as inhibitors of the CYP4A and CYP4F families of enzymes, which are responsible for the ω-hydroxylation of arachidonic acid to form 20-HETE.
HET0016 has been characterized as a non-competitive and irreversible inhibitor of CYP4A enzymes.[3] This mechanism implies that HET0016 does not compete with the substrate (arachidonic acid) for the active site but rather binds to another site on the enzyme, altering its conformation and inactivating it.
The precise mechanism of CAY10434 , an imidazole (B134444) derivative, has not been as extensively detailed in publicly available literature, but its potent inhibitory activity suggests a high-affinity interaction with the target enzymes.[2]
Potency and Efficacy
The inhibitory potency of both compounds has been determined in various in vitro systems, with the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) being the key metric for comparison.
| Inhibitor | Test System | IC50 Value | Reference |
| CAY10434 | Human Renal Microsomes | 8.8 nM | [2] |
| HET0016 | Human Renal Microsomes | 8.9 ± 2.7 nM | [1] |
| HET0016 | Rat Renal Microsomes | 35 ± 4 nM | [1] |
| HET0016 | Recombinant CYP4A1 | 17.7 nM | [3][4] |
| HET0016 | Recombinant CYP4A2 | 12.1 nM | [3][4] |
| HET0016 | Recombinant CYP4A3 | 20.6 nM | [3][4] |
Selectivity Profile
A crucial aspect of a pharmacological inhibitor is its selectivity for the target enzyme over other related enzymes. Both CAY10434 and HET0016 demonstrate a high degree of selectivity for 20-HETE synthases.
CAY10434 is reported to be nearly 200 times less potent as an inhibitor of CYP1A, 1C, and 3A enzymes.[2]
HET0016 has been shown to be highly selective for the enzymes responsible for 20-HETE formation over those that produce epoxyeicosatrienoic acids (EETs). The IC50 value for the inhibition of EET formation in rat renal microsomes was approximately 100 times greater than that for 20-HETE inhibition (2800 nM vs. 35 nM).[5] Furthermore, HET0016 exhibits significantly lower potency against other drug-metabolizing CYP enzymes and cyclooxygenase (COX).[1][6]
| HET0016 Off-Target Activity | IC50 Value | Reference |
| Epoxyeicosatrienoic acids (EETs) formation | 2800 ± 300 nM | [1] |
| Cyclooxygenase (COX) activity | 2300 nM | [1] |
| CYP2C9 | 3300 nM | [1] |
| CYP2D6 | 83,900 nM | [1] |
| CYP3A4 | 71,000 nM | [1] |
Signaling Pathways of 20-HETE
Understanding the downstream effects of 20-HETE is essential for interpreting the results of inhibition studies. 20-HETE is a potent vasoconstrictor and plays a role in endothelial dysfunction, inflammation, and angiogenesis.
Figure 1: Simplified 20-HETE signaling leading to vasoconstriction and endothelial dysfunction.
Experimental Protocols
In Vitro 20-HETE Synthesis Inhibition Assay Using Microsomes
This protocol outlines a general procedure for determining the IC50 value of an inhibitor of 20-HETE synthesis using liver or kidney microsomes.
1. Materials:
-
Liver or kidney microsomes (human or rat)
-
Arachidonic acid (substrate)
-
Test inhibitor (CAY10434 or HET0016) dissolved in a suitable solvent (e.g., ethanol, DMSO)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Ice-cold stop solution (e.g., acetonitrile (B52724) or methanol)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system for quantification of 20-HETE
2. Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test inhibitor and arachidonic acid. Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Incubation Mixture Preparation: In a microcentrifuge tube on ice, combine the potassium phosphate buffer, microsomes, and a range of concentrations of the test inhibitor.
-
Pre-incubation: Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C.
-
Initiation of Reaction: Start the enzymatic reaction by adding arachidonic acid and the NADPH regenerating system to the incubation mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 20-30 minutes). The incubation time should be within the linear range of product formation.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold stop solution.
-
Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new tube, add the internal standard, and analyze the formation of 20-HETE using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Figure 2: Experimental workflow for determining the IC50 of 20-HETE inhibitors.
Conclusion
Both CAY10434 and HET0016 are highly potent and selective inhibitors of 20-HETE synthesis, making them valuable tools for research in areas where 20-HETE plays a significant role. The choice between the two may depend on the specific experimental context, availability, and the need for an inhibitor with a well-documented mechanism of action, where HET0016 has a more extensive publication record. Given their near-identical potency in human renal microsomes, both compounds can be expected to produce similar on-target effects at equivalent concentrations. Researchers should carefully consider the selectivity data and choose the inhibitor that best suits their experimental needs while minimizing the potential for off-target effects.
References
- 1. HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazole derivatives as new potent and selective 20-HETE synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 4A isoform inhibitory profile of N-hydroxy-N'-(4-butyl-2-methylphenyl)-formamidine (HET0016), a selective inhibitor of 20-HETE synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
CAY10434: A Potent and Selective CYP4A Inhibitor for Research and Drug Development
For researchers, scientists, and drug development professionals, the selective inhibition of Cytochrome P450 4A (CYP4A) enzymes presents a promising avenue for therapeutic intervention in a range of pathologies, including hypertension and cancer. CAY10434 has emerged as a significant tool in this field, demonstrating high potency and selectivity for CYP4A11, the primary 20-HETE synthase in human kidneys. This guide provides a comprehensive comparison of CAY10434 with other notable CYP4A inhibitors, supported by experimental data and detailed protocols.
Unveiling the Advantages of CAY10434
CAY10434 distinguishes itself from other CYP4A inhibitors primarily through its potent and selective inhibition of CYP4A11. This selectivity is crucial for minimizing off-target effects and ensuring that observed biological outcomes can be confidently attributed to the inhibition of 20-HETE synthesis.
Potency and Selectivity: A Head-to-Head Comparison
The primary advantage of CAY10434 lies in its low nanomolar potency against CYP4A11. While direct comparative studies under identical conditions are limited, data from various sources consistently highlight its efficacy. A key competitor, HET0016, also exhibits high potency. Below is a summary of their reported inhibitory activities.
| Inhibitor | Target Enzyme/System | IC50 Value | Source |
| CAY10434 | Human Renal Microsomes (CYP4A11) | 8.8 nM | [1][2] |
| HET0016 | Human Renal Microsomes | 8.9 nM | [3] |
| HET0016 | Recombinant Human CYP4A1 | 17.7 nM | [4] |
| HET0016 | Recombinant Human CYP4A2 | 12.1 nM | [4] |
| HET0016 | Recombinant Human CYP4A3 | 20.6 nM | [4] |
| 17-ODYA | Rat Renal Microsomes | >5 µM | [3] |
| ABT | Rat Renal Microsomes | >5 µM | [3] |
| DDMS | Rat Renal Microsomes | 2 µM | |
| DBDD | Rat Renal Microsomes | 2 µM |
Note: IC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.
CAY10434 also demonstrates significant selectivity for CYP4A enzymes over other CYP isoforms. It is reported to be nearly 200 times less potent as an inhibitor of CYP1A, CYP1C, and CYP3A enzymes[1]. Similarly, HET0016 shows selectivity, with significantly higher IC50 values for CYP2C9 (3,300 nM), CYP2D6 (83,900 nM), and CYP3A4 (71,000 nM) compared to its potency against CYP4A[3].
The CYP4A/20-HETE Signaling Pathway
CYP4A enzymes, primarily CYP4A11 in humans, catalyze the ω-hydroxylation of arachidonic acid to form 20-hydroxyeicosatetraenoic acid (20-HETE). 20-HETE is a bioactive lipid that plays a critical role in the regulation of vascular tone, inflammation, and angiogenesis. Dysregulation of the CYP4A/20-HETE pathway has been implicated in the pathophysiology of hypertension, stroke, and various cancers.
Caption: The CYP4A/20-HETE signaling pathway and the inhibitory action of CAY10434.
Experimental Protocols
To facilitate reproducible research, this section provides a detailed methodology for a key experiment used to characterize CYP4A inhibitors.
Determination of IC50 for CYP4A Inhibition in Human Renal Microsomes
This protocol is a representative example for determining the half-maximal inhibitory concentration (IC50) of a test compound against CYP4A-mediated 20-HETE formation.
Caption: Workflow for determining the IC50 of a CYP4A inhibitor.
Materials:
-
Human renal microsomes
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl2, 10 mM)
-
Arachidonic acid (substrate)
-
Test inhibitor (e.g., CAY10434)
-
NADPH (1 mM)
-
Formic acid (for reaction termination)
-
Ethyl acetate (B1210297) (for extraction)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test inhibitor in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations.
-
Incubation: In a microcentrifuge tube, combine human renal microsomes (e.g., 50 µg of protein), potassium phosphate buffer, and MgCl2. Add the test inhibitor at various concentrations. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add arachidonic acid to the incubation mixture. Initiate the enzymatic reaction by adding NADPH.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding formic acid to lower the pH.
-
Extraction of Metabolites: Extract the formed metabolites, including 20-HETE, from the aqueous phase using an organic solvent such as ethyl acetate.
-
Analysis: Evaporate the organic solvent and reconstitute the residue in a suitable solvent for LC-MS/MS analysis. Quantify the amount of 20-HETE produced in each reaction.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
CAY10434 stands out as a highly potent and selective inhibitor of CYP4A11, making it an invaluable tool for investigating the physiological and pathological roles of 20-HETE. Its advantages in terms of potency and selectivity over many other available inhibitors allow for more precise and reliable experimental outcomes. The provided data and protocols serve as a guide for researchers to effectively utilize CAY10434 in their studies and contribute to the advancement of therapies targeting the CYP4A/20-HETE pathway.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
CAY10434: A Potent and Selective Inhibitor of 20-HETE Synthesis
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of CAY10434 with other known inhibitors of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis. 20-HETE is a biologically active lipid metabolite of arachidonic acid, produced by cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F families[1]. It is a potent vasoconstrictor and plays a crucial role in the regulation of vascular tone, renal function, and blood pressure[2][3]. Dysregulation of 20-HETE production has been implicated in various cardiovascular diseases, including hypertension and stroke, making its inhibitors valuable tools for research and potential therapeutic development[1].
Quantitative Comparison of 20-HETE Inhibitors
The inhibitory potency of CAY10434 and other commonly used 20-HETE synthesis inhibitors is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
| Inhibitor | IC50 (Human Renal Microsomes) | IC50 (Rat Renal Microsomes) | Selectivity Notes |
| CAY10434 | 8.8 nM[4] | Not Reported | Selective for 20-HETE synthase (CYP4A11). Nearly 200 times less potent against CYP1A, 1C, and 3A enzymes. |
| HET0016 | 8.9 nM | 35.2 nM | Highly selective for 20-HETE synthesis over EET synthesis (IC50 ~2800 nM). |
| 17-ODYA | ~1.8 µM | 6.9 µM | Also inhibits epoxygenase activity (EET synthesis) with an IC50 of 1.2 µM in rat renal microsomes. |
| 1-ABT | 38.5 µM | Not Reported | Also inhibits other CYP enzymes. |
| DDMS | Not Reported | Potent inhibitor | Considered a more selective inhibitor of 20-HETE synthesis than 17-ODYA. |
| Sesamin | 5.31 µmol/L (human liver microsomes) | Not Reported | A natural lignan (B3055560) from sesame; also inhibits EET synthesis but with a ≥3-fold higher IC50. |
| Simvastatin | 10 µM (human liver microsomes) | Not Reported | A statin drug that competitively inhibits 20-HETE formation. |
Experimental Methodologies
The validation of the inhibitory effect of compounds like CAY10434 on 20-HETE synthesis typically involves in vitro assays using microsomal preparations from tissues that express high levels of CYP4A and CYP4F enzymes, such as the kidney or liver.
In Vitro 20-HETE Inhibition Assay Using Microsomes
This protocol outlines the general steps for assessing the inhibitory activity of a test compound on 20-HETE formation.
Protocol Details:
-
Microsomal Preparation: Microsomes are isolated from human or animal tissues (e.g., kidney, liver) through differential centrifugation. The protein concentration of the microsomal fraction is determined.
-
Incubation Mixture: In a typical assay, the reaction mixture contains the microsomal preparation, a buffer solution (e.g., phosphate (B84403) buffer, pH 7.4), and the test inhibitor at various concentrations.
-
Pre-incubation: The microsomes and the inhibitor are pre-incubated for a short period at 37°C to allow for the binding of the inhibitor to the enzymes.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid, and the cofactor, NADPH.
-
Incubation: The reaction is allowed to proceed for a specific time at 37°C.
-
Reaction Termination: The reaction is stopped, typically by acidification or the addition of an organic solvent.
-
Quantification of 20-HETE: The amount of 20-HETE produced is quantified using sensitive analytical methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Signaling Pathway of 20-HETE
20-HETE exerts its biological effects through a complex signaling network, primarily by acting as a vasoconstrictor and pro-inflammatory mediator. The following diagram illustrates the key steps in the synthesis and signaling of 20-HETE.
References
A Comparative Guide to CAY10434 and 20-SOLA in Hypertension Research
For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of CAY10434 and 20-SOLA, two compounds targeting the 20-hydroxyeicosatetraenoic acid (20-HETE) pathway, a critical regulator of blood pressure. This document synthesizes available experimental data to contrast their mechanisms of action, summarizes quantitative findings, and provides detailed experimental protocols from key hypertension studies.
Introduction to 20-HETE and its Role in Hypertension
20-HETE is a bioactive lipid produced from the metabolism of arachidonic acid by cytochrome P450 (CYP) 4A and 4F enzymes. It plays a multifaceted role in blood pressure regulation. In the vasculature, 20-HETE is a potent vasoconstrictor and contributes to endothelial dysfunction, processes that elevate blood pressure.[1] Conversely, in the renal tubules, it can promote sodium and water excretion, which tends to lower blood pressure.[2] Dysregulation of the 20-HETE pathway has been implicated in various forms of hypertension.[3] Both CAY10434 and 20-SOLA modulate this pathway, but through distinct mechanisms, offering different therapeutic strategies for hypertension.
CAY10434: A Selective 20-HETE Synthase Inhibitor
CAY10434 is a selective inhibitor of CYP4A11, a key enzyme responsible for the synthesis of 20-HETE. By blocking this enzyme, CAY10434 reduces the production of 20-HETE, thereby mitigating its pro-hypertensive effects.
Mechanism of Action: CAY10434 acts as a 20-HETE synthase inhibitor. It specifically targets the CYP4A11 enzyme, which is responsible for the conversion of arachidonic acid to 20-HETE. This inhibition leads to a decrease in the overall levels of 20-HETE.
Supporting Data: Currently, there is a notable lack of peer-reviewed, published in vivo studies investigating the effects of CAY10434 on blood pressure in animal models of hypertension. The available information is primarily from in vitro assays.
20-SOLA: A Water-Soluble 20-HETE Antagonist
20-SOLA is a water-soluble antagonist of the 20-HETE receptor, GPR75.[4][5] Instead of inhibiting the production of 20-HETE, 20-SOLA blocks its ability to bind to its receptor, thereby preventing its downstream signaling and physiological effects. This has been shown to be effective in lowering blood pressure in several animal models of hypertension.
Mechanism of Action: 20-SOLA is a competitive antagonist of the GPR75 receptor.[4] By binding to this receptor, it prevents 20-HETE from activating signaling cascades that lead to vasoconstriction, endothelial dysfunction, and other pro-hypertensive actions.[1][6]
Supporting Experimental Data: Numerous studies have demonstrated the anti-hypertensive effects of 20-SOLA in vivo.
Quantitative Data Summary
The following tables summarize the available quantitative data for CAY10434 and 20-SOLA.
Table 1: In Vitro Efficacy
| Compound | Target | Assay System | IC50 | Reference |
| CAY10434 | CYP4A11 (20-HETE synthase) | Human renal microsomes | 8.8 nM | N/A |
Table 2: In Vivo Efficacy of 20-SOLA in Hypertension Models
| Animal Model | Treatment | Duration | Effect on Systolic Blood Pressure | Reference |
| Cyp4a14 knockout mice | 10 mg/kg/day in drinking water | 10 days | Normalized from ~153 mmHg to ~124 mmHg | [2][7][8] |
| Doxycycline-induced hypertensive Cyp4a12 transgenic mice on a high-fat diet | 10 mg/kg/day in drinking water | 15 weeks | Significantly reduced from ~153 mmHg to ~118 mmHg | [4] |
Experimental Protocols
Protocol for 20-SOLA Administration in Cyp4a14 Knockout Mice[7][9]
Animal Model: Male Cyp4a14 knockout mice, which exhibit androgen-driven, 20-HETE-dependent hypertension, and age-matched wild-type (WT) 129/SVE mice are used.
Housing and Acclimatization: Mice are housed in metabolic cages with free access to food and water. For blood pressure measurements, mice are acclimatized to the tail-cuff measurement procedure for 7 days prior to the experiment.
Treatment Administration: 20-SOLA is administered in the drinking water at a concentration calculated to provide a daily dose of 10 mg/kg. The treatment duration is typically 10 days.
Blood Pressure Measurement: Systolic blood pressure is measured daily using a non-invasive tail-cuff method. Mice are placed on an infrared warming pad to facilitate detection of the tail pulse.
Urine Collection and Analysis: Daily urine output is monitored. Urinary sodium excretion is measured to assess the natriuretic effects of the treatment.
Assessment of Renal Hemodynamics: At the end of the treatment period, renal blood perfusion and glomerular filtration rate (GFR) can be assessed to determine the effects of 20-SOLA on renal function.
Signaling Pathway Diagrams
Below are diagrams illustrating the mechanisms of action for CAY10434 and 20-SOLA.
Comparative Analysis and Conclusion
CAY10434 and 20-SOLA represent two distinct approaches to targeting the 20-HETE pathway for the potential treatment of hypertension. CAY10434 acts "upstream" by inhibiting the synthesis of 20-HETE, while 20-SOLA acts "downstream" by blocking the receptor for 20-HETE.
The available data strongly support the efficacy of 20-SOLA in reducing blood pressure in preclinical models of hypertension. Its water solubility and oral bioavailability make it a convenient tool for in vivo studies. The mechanism of action, through GPR75 antagonism, is well-characterized.
In contrast, while CAY10434 shows high potency and selectivity for the 20-HETE synthase CYP4A11 in vitro, there is a clear lack of published in vivo data to support its anti-hypertensive effects. This represents a significant knowledge gap and a key differentiator from 20-SOLA.
For researchers in hypertension and drug development, 20-SOLA is a well-validated tool to probe the consequences of 20-HETE receptor blockade. CAY10434, on the other hand, represents a potential tool to study the effects of inhibiting 20-HETE synthesis, although its in vivo efficacy and pharmacokinetic properties remain to be demonstrated in the public domain. Future studies are warranted to explore the in vivo anti-hypertensive potential of CAY10434 and to allow for a more direct comparison with 20-SOLA.
References
- 1. touroscholar.touro.edu [touroscholar.touro.edu]
- 2. researchgate.net [researchgate.net]
- 3. 20-HETE and Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 20-HETE Interferes with Insulin Signaling and Contributes to Obesity-Driven Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The CYP/20-HETE/GPR75 axis in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 20- HETE Signals Through G Protein-Coupled Receptor GPR75 (Gq) to Affect Vascular Function and Trigger Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Blood Pressure-Lowering Effect of 20-HETE Blockade in Cyp4a14(-/-) Mice Is Associated with Natriuresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of CAY10434 Results with Genetic Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibition of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis by CAY10434 and the genetic knockout of its primary target, the cytochrome P450 enzyme CYP4A11. By examining the outcomes of both approaches, this document aims to offer researchers a clearer understanding of the role of the CYP4A11/20-HETE pathway in physiological and pathophysiological processes.
Introduction to CAY10434 and the 20-HETE Signaling Pathway
CAY10434 is a potent and selective inhibitor of 20-HETE synthase, with a particularly high affinity for the human CYP4A11 enzyme.[1][2] 20-HETE, a metabolite of arachidonic acid, is a bioactive lipid involved in the regulation of vascular tone and renal function. It is a potent vasoconstrictor and plays a role in the pathogenesis of hypertension and inflammation.[3][4][5] The signaling cascade of 20-HETE involves the activation of protein kinase C (PKC), mitogen-activated protein kinase (MAPK), and the transactivation of the epidermal growth factor receptor (EGFR), primarily through the G-protein coupled receptor GPR75.[6][7]
Diagram of the 20-HETE Signaling Pathway
Pharmacological Inhibition with CAY10434 vs. Genetic Knockout of CYP4A11
The primary distinction between pharmacological inhibition and genetic knockout lies in the nature and duration of the intervention. CAY10434 offers a transient and dose-dependent inhibition of CYP4A11 activity, allowing for the study of acute effects and potential therapeutic applications. In contrast, a genetic knockout of the Cyp4a11 gene results in a permanent and complete ablation of the protein, providing insights into its lifelong physiological roles and potential compensatory mechanisms.
| Feature | Pharmacological Inhibition (CAY10434) | Genetic Knockout (CYP4A11) |
| Target | CYP4A11 enzyme activity | Cyp4a11 gene expression |
| Nature of Effect | Transient and dose-dependent | Permanent and complete |
| Onset of Effect | Rapid | Developmental |
| Potential for Off-Target Effects | Possible, though CAY10434 is highly selective | Minimal off-target gene effects |
| Compensatory Mechanisms | Less likely to develop in short-term studies | More likely to develop over the organism's lifespan |
| Therapeutic Relevance | High, models drug action | Provides fundamental biological insights |
Comparative Analysis of In Vivo Models
Direct comparative studies between CAY10434 and Cyp4a11 knockout mice are limited in the current literature. However, by examining data from studies on related genetic models, such as Cyp4a14 knockout and Cyp4a12 transgenic mice, we can infer the potential divergent outcomes. It is crucial to note that in mice, Cyp4a12 is a major contributor to 20-HETE synthesis, and the knockout of one Cyp4a isoform can lead to compensatory upregulation of others.
Blood Pressure Regulation
Studies on various animal models have demonstrated the hypertensive effects of elevated 20-HETE levels.
| Model | Intervention/Genetic Modification | Observed Effect on Blood Pressure | Reference |
| Spontaneously Hypertensive Rats (SHR) | Treatment with a 20-HETE synthesis inhibitor | Attenuation of hypertension | [8] |
| Cyp4a14 Knockout Mice | Gene deletion leading to compensatory ↑ Cyp4a12 and ↑ 20-HETE | Increased systolic blood pressure | [9][10] |
| Human CYP4A11 Transgenic Mice | Overexpression of human CYP4A11 and ↑ 20-HETE | Development of hypertension | [11] |
While specific in vivo data for CAY10434's effect on blood pressure in a hypertensive model was not available in the searched literature, the consistent antihypertensive effect of other 20-HETE synthesis inhibitors in hypertensive models suggests that CAY10434 would likely lower blood pressure in conditions of 20-HETE excess. The hypertensive phenotype of the Cyp4a14 knockout mouse, paradoxically driven by increased 20-HETE, highlights a key difference from pharmacological inhibition, where a broad suppression of 20-HETE synthesis is expected.
Renal Function
20-HETE plays a complex role in the kidney, influencing both vascular tone and tubular transport.
| Model | Intervention/Genetic Modification | Observed Effect on Renal Function | Reference |
| Cyp4a14 Knockout Mice | Gene deletion leading to compensatory ↑ Cyp4a12 and ↑ 20-HETE | Enhanced renal vascular responses to vasoconstrictors, diminished capacity to excrete a sodium load.[9] | [9] |
| Human CYP4A11 Transgenic Mice | Overexpression of human CYP4A11 and ↑ 20-HETE | Reduced urine output.[11] | [11] |
The pro-hypertensive and anti-natriuretic effects observed in genetic models with elevated 20-HETE suggest that pharmacological inhibition with CAY10434 could potentially have renal protective effects in certain contexts by promoting vasodilation and natriuresis.
Experimental Protocols
In Vivo Blood Pressure Measurement in Mice
Method: Tail-cuff plethysmography or radiotelemetry are standard methods for measuring blood pressure in conscious mice.
Protocol Outline (Tail-Cuff):
-
Acclimatize mice to the restraining device for several days prior to measurement.
-
Place the mouse in the restrainer and position the tail cuff and sensor on the tail.
-
The system automatically inflates and deflates the cuff, recording systolic and diastolic blood pressure.
-
Multiple readings are taken and averaged for each animal.
Protocol Outline (Radiotelemetry):
-
Surgically implant a telemetry transmitter with a pressure-sensing catheter into the carotid artery or aorta of the anesthetized mouse.
-
Allow the animal to recover for at least one week.
-
House the mouse in a cage placed on a receiver that wirelessly records blood pressure data continuously.
Diagram of a General Experimental Workflow for In Vivo Studies
References
- 1. Assessing cytochrome P450 function using genetically engineered mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Cytochrome P450 Metabolites of Arachidonic Acid in Nephrology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Association of a CYP4A11 Variant and Blood Pressure in Black Men - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elevated blood pressure in cytochrome P4501A1 knockout mice is associated with reduced vasodilation to omega-3 polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacy.wisc.edu [pharmacy.wisc.edu]
- 6. Mouse Cyp4a isoforms: enzymatic properties, gender- and strain-specific expression, and role in renal 20-hydroxyeicosatetraenoic acid formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generation and phenotypic characterisation of a cytochrome P450 4x1 knockout mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recommended Standards for Assessing Blood Pressure in Human Research Where Blood Pressure or Hypertension Is a Major Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Renal function and vasomotor activity in mice lacking the Cyp4a14 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A quantitative assay for HIV DNA integration in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intensive systolic blood pressure control in patients with or without worsening renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of CAY10434: A Guide to its Potency and Specificity as a 20-HETE Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of CAY10434, a potent inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase. The document will objectively evaluate the performance of CAY10434 against other relevant compounds, supported by experimental data, to assist researchers in making informed decisions for their studies.
Executive Summary
Data Presentation: Potency and Selectivity of 20-HETE Synthase Inhibitors
The following table summarizes the available quantitative data for CAY10434 and its comparators. This allows for a direct comparison of their inhibitory activities.
| Compound | Target | IC50 (nM) | Selectivity Profile (IC50 in nM) |
| CAY10434 | 20-HETE Synthase (CYP4A11) | 8.8 | CYP1A, 1C, 3A: ~1760 (qualitative, "nearly 200 times less potent") |
| HET0016 | 20-HETE Synthase | 8.9 (human renal microsomes) | CYP2C9: 3300, CYP2D6: 83900, CYP3A4: 71000, CYP2C11: 611 |
| Simvastatin | 20-HETE Formation | 10,000 | Data not available |
Experimental Protocols
A detailed methodology for determining the inhibitory activity of compounds against 20-HETE synthase is crucial for reproducing and validating these findings. Below is a typical experimental protocol for a CYP4A11 inhibition assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human CYP4A11-mediated 20-HETE synthesis.
Materials:
-
Human liver microsomes or recombinant human CYP4A11
-
Test compound (e.g., CAY10434)
-
Arachidonic acid (substrate)
-
NADPH regenerating system (cofactor)
-
Phosphate (B84403) buffer (pH 7.4)
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test compound, arachidonic acid, and NADPH regenerating system in appropriate solvents.
-
Incubation: In a microcentrifuge tube, combine the human liver microsomes or recombinant CYP4A11, phosphate buffer, and a specific concentration of the test compound. Pre-incubate the mixture at 37°C for a short period.
-
Initiation of Reaction: Add arachidonic acid to the mixture to start the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time, allowing for the formation of 20-HETE.
-
Termination of Reaction: Stop the reaction by adding a quenching solution. The internal standard in the quenching solution is used for accurate quantification.
-
Sample Preparation: Centrifuge the mixture to pellet the protein. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of 20-HETE produced.
-
Data Analysis: Plot the percentage of inhibition of 20-HETE formation against the logarithm of the test compound concentration. The IC50 value is determined by fitting the data to a suitable dose-response curve.
Signaling Pathway and Experimental Workflow
To visualize the biological context and the experimental process, the following diagrams are provided.
Caption: 20-HETE Signaling Pathway and Inhibition by CAY10434.
Caption: Experimental Workflow for CYP4A11 Inhibition Assay.
Evaluating the Therapeutic Potential of CAY 10434: A Comparative Guide for Researchers
A Novel Approach to Hypertension Management: Targeting the 20-HETE Pathway
CAY 10434, a selective inhibitor of cytochrome P450 4A (CYP4A) hydroxylase, represents a novel therapeutic strategy for the management of hypertension. By specifically targeting the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE), this compound offers a distinct mechanism of action compared to conventional antihypertensive agents. This guide provides a comparative analysis of the therapeutic potential of this compound and its class of compounds against established antihypertensives, supported by preclinical experimental data.
Mechanism of Action: A Departure from Conventional Therapies
Unlike traditional antihypertensives that primarily target the renin-angiotensin system, adrenergic receptors, or calcium channels, this compound modulates the production of 20-HETE, a bioactive lipid with a dual role in blood pressure regulation. In the microvasculature, 20-HETE acts as a potent vasoconstrictor, contributing to increased peripheral resistance and elevated blood pressure. Conversely, in the kidney, it promotes natriuresis, aiding in blood pressure reduction.[1][2][3] The therapeutic rationale for CYP4A inhibition lies in attenuating the pro-hypertensive vasoconstrictive effects of 20-HETE.
Comparative Efficacy: Insights from Preclinical Models
One key study demonstrated that in a rat model where hypertension was induced by endothelial-specific overexpression of CYP4A2, both the ACE inhibitor lisinopril (B193118) and the angiotensin II receptor blocker (ARB) losartan, as well as a 20-HETE antagonist, were effective in reducing blood pressure to control levels.[4][5] This suggests that inhibiting the 20-HETE pathway can be as effective as blocking the renin-angiotensin system in this specific model of hypertension. Furthermore, treatment with the 20-HETE synthesis inhibitor HET0016 attenuated the increased expression of vascular angiotensin-converting enzyme (ACE) and angiotensin II type 1 receptor, highlighting a potential interplay between the 20-HETE and renin-angiotensin systems.[4][5]
Another study in spontaneously hypertensive rats (SHRs), a widely used model of human essential hypertension, showed that chronic treatment with HET0016 moderately decreased systolic blood pressure.[6] While this study did not include a direct comparator, it underscores the antihypertensive effect of 20-HETE synthesis inhibition in a genetic model of hypertension.
The following table summarizes the conceptual comparison based on available preclinical data for 20-HETE synthesis inhibitors and established antihypertensive classes.
Table 1: Comparative Antihypertensive Efficacy in Preclinical Models
| Drug Class | Mechanism of Action | Representative Animal Model | Observed Blood Pressure Reduction | Reference |
| CYP4A Inhibitors (e.g., this compound, HET0016) | Inhibition of 20-HETE synthesis | CYP4A2-induced hypertensive rats, Spontaneously Hypertensive Rats (SHR) | Comparable to ACE inhibitors and ARBs in specific models; Moderate reduction in SHRs. | [4][5][6] |
| ACE Inhibitors (e.g., Lisinopril) | Inhibits Angiotensin-Converting Enzyme, reducing Angiotensin II levels. | CYP4A2-induced hypertensive rats | Effective in reducing blood pressure to baseline. | [4][5] |
| Angiotensin Receptor Blockers (ARBs) (e.g., Losartan) | Blocks the AT1 receptor, preventing the action of Angiotensin II. | CYP4A2-induced hypertensive rats | Effective in reducing blood pressure to baseline. | [4][5] |
| Calcium Channel Blockers (e.g., Amlodipine) | Blocks L-type calcium channels in vascular smooth muscle, leading to vasodilation. | Spontaneously Hypertensive Rats (SHR) | Effective in reducing blood pressure. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental protocols for evaluating antihypertensive agents in preclinical models.
Protocol 1: Evaluation of Antihypertensive Drugs in Conscious Spontaneously Hypertensive Rats (SHR)
Objective: To assess the blood pressure-lowering effects of a test compound following intragastric administration in conscious, freely moving SHRs.
Animal Model: Male spontaneously hypertensive rats (SHR).[7][8]
Procedure:
-
Surgical Preparation: Under anesthesia (e.g., a combination of ketamine and diazepam), a catheter is inserted into the stomach for drug administration and another into an artery (e.g., carotid or femoral) for blood pressure measurement. The catheters are exteriorized at the back of the neck.[8]
-
Recovery: Rats are allowed to recover for at least three days post-surgery.
-
Blood Pressure Measurement: On the day of the experiment, the arterial catheter is connected to a pressure transducer linked to a computerized data acquisition system for continuous recording of systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate.[8]
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered intragastrically via the gastric catheter.
-
Data Analysis: Blood pressure is monitored and recorded continuously before and for a specified period after drug administration. The change in blood pressure from baseline is calculated and compared between the treated and vehicle control groups.
Protocol 2: Induction and Assessment of Hypertension in a CYP4A2-Overexpression Rat Model
Objective: To investigate the antihypertensive effects of a test compound in a model of hypertension driven by increased vascular 20-HETE production.
Animal Model: Male Sprague-Dawley rats.[4][5]
Procedure:
-
Induction of Hypertension: Rats are transduced with a lentivirus expressing the CYP4A2 cDNA under the control of an endothelial-specific promoter. This leads to the overexpression of CYP4A2 in the vascular endothelium and a subsequent increase in 20-HETE production, resulting in hypertension.[4][5]
-
Blood Pressure Monitoring: Systolic blood pressure is monitored regularly using a non-invasive tail-cuff method or via a permanently implanted arterial catheter for continuous measurement.
-
Treatment: Once hypertension is established, rats are treated with the test compound (e.g., a 20-HETE synthesis inhibitor like HET0016), a comparator drug (e.g., lisinopril or losartan), or vehicle. Administration can be via oral gavage, in drinking water, or through osmotic mini-pumps.[4][5]
-
Outcome Assessment: Blood pressure is monitored throughout the treatment period. At the end of the study, tissues may be collected for molecular analysis, such as measuring the expression of ACE and AT1 receptors.[4][5]
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided.
Conclusion and Future Directions
The inhibition of 20-HETE synthesis by compounds like this compound presents a promising and mechanistically distinct approach to the treatment of hypertension. Preclinical evidence from related compounds suggests that this class of drugs can effectively lower blood pressure in various models of hypertension, with an efficacy that may be comparable to established antihypertensive agents. The unique mechanism of action, potentially involving interactions with the renin-angiotensin system, warrants further investigation.
Future research should focus on direct, head-to-head comparative studies of this compound against a panel of standard antihypertensive drugs in multiple, well-characterized preclinical models of hypertension. Such studies are essential to fully elucidate the therapeutic potential, dose-response relationship, and safety profile of this compound, and to identify the patient populations that would most benefit from this novel therapeutic strategy.
References
- 1. 20-HETE: A NEW TARGET FOR THE TREATMENT OF HYPERTENSION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 20-HETE and Blood Pressure Regulation: Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 20-HETE and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CYP4A2-induced hypertension is 20-hydroxyeicosatetraenoic acid- and angiotensin II-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CYP4A2-Induced Hypertension is 20-HETE and Angiotensin II-Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment with the cytochrome P450 ω-hydroxylase inhibitor HET0016 attenuates cerebrovascular inflammation, oxidative stress and improves vasomotor function in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two useful methods for evaluating antihypertensive drugs in conscious freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.amegroups.cn [cdn.amegroups.cn]
A Comparative Guide to Selective Inhibitors of 20-HETE Synthesis
For Researchers, Scientists, and Drug Development Professionals
20-Hydroxyeicosatetraenoic acid (20-HETE) is a bioactive lipid that plays a significant role in the regulation of vascular tone and renal function. Its dysregulation has been implicated in the pathogenesis of several cardiovascular diseases, including hypertension. As a result, the development of selective inhibitors for 20-HETE synthesis has become a promising avenue for therapeutic intervention. This guide provides a comprehensive comparison of key selective inhibitors, supported by experimental data and detailed methodologies, to aid researchers in their selection of appropriate pharmacological tools.
Comparative Analysis of Inhibitor Potency and Selectivity
The following table summarizes the in vitro potency and selectivity of various inhibitors of 20-HETE synthesis. The data is primarily derived from studies utilizing rat and human renal microsomes, which are rich sources of the cytochrome P450 (CYP) enzymes responsible for 20-HETE production, namely the CYP4A and CYP4F families.[1]
| Inhibitor | Target Enzyme(s) | Source of Microsomes | IC50 for 20-HETE Synthesis | IC50 for EET Synthesis | Other Inhibitory Activity (IC50) | Reference(s) |
| HET0016 | CYP4A, CYP4F | Rat Renal | 35.2 ± 4.4 nM | 2800 ± 300 nM | CYP2C9 (3300 nM), CYP2D6 (83,900 nM), CYP3A4 (71,000 nM), COX (2300 nM) | [1] |
| Human Renal | 8.9 ± 2.7 nM | - | - | [1] | ||
| 17-Octadecynoic Acid (17-ODYA) | CYP4A, Epoxygenases | Rat Renal | 6.9 ± 1.0 µM | 1.2 ± 0.3 µM | - | [1] |
| Human Renal | 1.8 ± 0.8 µM | - | - | [1] | ||
| 1-Aminobenzotriazole (1-ABT) | General CYP Inhibitor | Human Renal | 38.5 ± 14.9 µM | Slight inhibition at high concentrations | - | [1] |
| Sesamin | CYP4F2 > CYP4A11 | Human Renal | 5.31 µM | >50 µM | - | [2] |
| Human Liver | 17.3 µM | - | - | [2] | ||
| Recombinant Human CYP4F2 | 1.87 µM | - | - | [2] | ||
| Recombinant Human CYP4A11 | >150 µM | - | - | [2] | ||
| Sesamolin | CYP4F Isoforms | Human Renal | 3.39 µM | - | - | [2] |
| Human Liver | 9.6 µM | - | - | [2] |
Key Observations:
-
HET0016 stands out as the most potent and selective inhibitor of 20-HETE synthesis, with nanomolar efficacy and significantly higher IC50 values for other CYP enzymes and cyclooxygenase, indicating a wide therapeutic window.[1]
-
17-ODYA , a commonly used tool compound, demonstrates non-selective inhibition, affecting both 20-HETE and EET synthesis with similar potencies.[1]
-
1-ABT is a weak and non-selective inhibitor of 20-HETE synthesis.[1]
-
Natural lignans, sesamin and sesamolin , show moderate inhibitory activity with some selectivity for CYP4F2 over CYP4A11.[2]
In Vivo Efficacy of a Selective 20-HETE Synthesis Inhibitor
The in vivo effects of HET0016 have been investigated in a rat model of preeclampsia, a condition associated with hypertension. The following table summarizes the key findings.
| Treatment Group | Mean Arterial Pressure (mmHg) | Fetal Survival Rate (%) | Reference |
| Normal Pregnant (NP) | 104 ± 2 | ~95 | [3] |
| NP + HET0016 (1 mg/kg/day, i.p.) | 110 ± 6 | ~95 | [3] |
| Reduced Uterine Perfusion Pressure (RUPP) | 122 ± 3 | Significantly reduced | [3] |
| RUPP + HET0016 (1 mg/kg/day, i.p.) | 110 ± 2 | Significantly improved | [3] |
Experimental Protocols
In Vitro 20-HETE Synthesis Inhibition Assay
This protocol describes a typical in vitro assay to determine the inhibitory potency of compounds on 20-HETE synthesis using renal microsomes.
Materials:
-
Rat or human renal microsomes
-
Test inhibitor (e.g., HET0016)
-
Arachidonic acid (substrate)
-
NADPH (cofactor)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
2 N HCl (to terminate the reaction)
-
Organic solvents for extraction (e.g., ethyl acetate)
-
LC-MS/MS or HPLC system for analysis
Procedure:
-
Preparation of Microsomes: Renal microsomes are prepared from kidney tissue by differential centrifugation. The protein concentration of the microsomal preparation is determined using a standard protein assay.
-
Incubation:
-
In a microcentrifuge tube, pre-incubate the renal microsomes (0.1 to 0.5 mg of protein) with various concentrations of the test inhibitor or vehicle control in 200 µL of 100 mmol/L potassium phosphate buffer (pH 7.4) for 5 minutes at 37°C.[2]
-
Add arachidonic acid to a final concentration of 100 µmol/L.[2]
-
-
Reaction Initiation and Termination:
-
Extraction and Analysis:
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Blood Pressure Measurement in a Rat Model
This protocol outlines the methodology for assessing the in vivo efficacy of a 20-HETE synthesis inhibitor on blood pressure in a rat model of hypertension.
Animal Model:
-
Timed-pregnant Sprague-Dawley rats are used.
-
On gestational day 14, a surgical procedure to reduce uterine perfusion pressure (RUPP) is performed to induce a preeclampsia-like syndrome characterized by hypertension.[3]
Drug Administration:
-
The test inhibitor (e.g., HET0016) is administered daily at a specified dose (e.g., 1 mg/kg) via intraperitoneal (i.p.) injection from gestational day 14 to 18.[3]
-
A vehicle control group receives injections of the vehicle solution.
Blood Pressure Measurement:
-
On gestational day 18, indwelling catheters are surgically placed in the carotid artery of the rats under anesthesia.[3]
-
On gestational day 19, after recovery from surgery, conscious, unrestrained rats are connected to a pressure transducer, and mean arterial pressure is recorded continuously for a specified period.[3]
Data Analysis:
-
The mean arterial pressure is calculated for each treatment group.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to determine the significance of the differences in blood pressure between the groups.
Visualizing the Landscape of 20-HETE
20-HETE Signaling Pathway
The following diagram illustrates the key signaling pathways activated by 20-HETE, leading to its physiological and pathophysiological effects.
Caption: 20-HETE signaling cascade in the vasculature.
Experimental Workflow for Inhibitor Screening
The diagram below outlines a typical workflow for screening and characterizing selective inhibitors of 20-HETE synthesis.
Caption: Workflow for 20-HETE inhibitor discovery.
References
- 1. HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Selective inhibition of 20-hydroxyeicosatetraenoic acid lowers blood pressure in a rat model of preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lipidmaps.org [lipidmaps.org]
- 5. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of 20-HETE using multifunctional enzyme type 2-negative Starmerella bombicola - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
Justification for Choosing CAY10434 in Renal Hypertension Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CAY10434 with other experimental compounds used in the study of renal hypertension. By presenting objective performance data, detailed experimental protocols, and outlining the critical signaling pathways, this document serves as a resource for justifying the selection of CAY10434 as a potent and selective tool for investigating the role of 20-hydroxyeicosatetraenoic acid (20-HETE) in the pathophysiology of renal hypertension.
Introduction to Renal Hypertension and the Role of 20-HETE
Renal hypertension is a form of secondary hypertension caused by the narrowing of arteries supplying the kidneys, a condition known as renal artery stenosis. This reduction in blood flow triggers the kidneys to release hormones that elevate systemic blood pressure.[1][2][3] A key signaling molecule implicated in this process is 20-hydroxyeicosatetraenoic acid (20-HETE).
20-HETE is a metabolite of arachidonic acid, produced by cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F families. In humans, CYP4A11 and CYP4F2 are the primary enzymes responsible for its synthesis.[4][5] In the vasculature, 20-HETE acts as a potent vasoconstrictor, promoting increases in peripheral vascular resistance.[6][7] Its pro-hypertensive effects are multifaceted, including the sensitization of smooth muscle cells to constrictor signals, induction of endothelial dysfunction, and positive regulation of the renin-angiotensin system.[8][9] Consequently, inhibitors of 20-HETE synthesis are valuable research tools for elucidating the mechanisms of renal hypertension and for exploring potential therapeutic strategies.
Comparative Analysis of 20-HETE Synthase Inhibitors
CAY10434 is a selective inhibitor of the 20-HETE synthase, CYP4A11.[10] To justify its selection, a comparison with other commonly used experimental inhibitors, HET0016 and N-methylsulfonyl-12,12-dibromododec-11-enamide (DDMS), is presented below.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the in vitro efficacy and selectivity of CAY10434, HET0016, and DDMS. Lower IC50 values indicate higher potency.
| Compound | Target | IC50 (Human Renal Microsomes) | IC50 (Rat Renal Microsomes) | Selectivity Profile |
| CAY10434 | CYP4A11 | 8.8 nM[10][11] | Not Reported | Selective for 20-HETE synthase. |
| HET0016 | CYP4A/4F | 8.9 ± 2.7 nM[12] | 35.2 ± 4.4 nM[12] | Highly selective for 20-HETE synthesis over EET synthesis (IC50 ~2800 nM) and other CYPs.[12] |
| DDMS | CYP4A | Not Reported | Not Reported | Considered a selective inhibitor of 20-HETE synthesis.[13] |
Note: Direct comparative studies of these three compounds in the same assays are limited. The data presented is compiled from individual studies and should be interpreted with this in mind.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approach for studying these inhibitors, the following diagrams are provided.
References
- 1. Renovascular hypertension [pennmedicine.org]
- 2. Renovascular Hypertension - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. CYP4 Enzymes as potential drug targets: focus on enzyme multiplicity, inducers and inhibitors, and therapeutic modulation of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase and fatty acid ω-hydroxylase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 20-HETE in the regulation of vascular and cardiac function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 20-HETE – Hypertension and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 20-HETE induces remodeling of renal resistance arteries independent of blood pressure elevation in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CYP4A/20-HETE regulates ischemia-induced neovascularization via its actions on endothelial progenitor and preexisting endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. interpriseusa.com [interpriseusa.com]
- 11. biocat.com [biocat.com]
- 12. HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
